molecular formula C8H5Cl2NO2 B1587851 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene CAS No. 22482-43-5

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B1587851
CAS No.: 22482-43-5
M. Wt: 218.03 g/mol
InChI Key: VXNHQIKJDIOBEC-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene (CAS 22482-43-5) is a high-purity organic intermediate of significant interest to researchers, offered with a guaranteed minimum purity of 95% . This compound, also known as 2,6-dichloronitrostyrene, is characterized by its unique molecular structure that features chlorine atoms and a nitrovinyl group attached to a benzene ring, which imparts specific reactivity valuable for diverse synthetic pathways . It has a molecular formula of C8H5Cl2NO2 and a molecular weight of 218.04 g/mol . Key physical properties include a melting point of 63-67°C and a boiling point of approximately 330.6°C at 760 mmHg, and it remains stable under recommended storage conditions of normal temperature and pressure . This compound serves as a vital building block in complex organic synthesis, enabling the creation of diverse chemical structures and functionalities . Its specific structure makes it an important intermediate in the production of various fine chemicals and potential pharmaceutical agents . The presence of chlorine atoms on the benzene ring imparts specific reactivity, making it a valuable precursor for nucleophilic substitution reactions or further functionalization . Meanwhile, the nitro group can be reduced to an amine or participate in other transformations, opening up numerous synthetic routes for researchers exploring new drug candidates and advanced materials with unique electronic or optical properties . The synthesis of this compound typically involves well-established organic reaction pathways, such as condensation reactions involving suitably substituted benzaldehydes and nitroalkanes . Applications & Research Uses: • Organic Synthesis: A versatile building block for complex organic molecules . • Pharmaceutical R&D: A key starting material in the exploration of new drug candidates . • Material Science: Used in the development of specialty chemicals and materials with unique electronic or optical properties . • Chemical Intermediate: An important precursor for the synthesis of various fine chemicals . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Specific hazards associated with similar chloronitrobenzene compounds can include acute toxicity, skin sensitization, and hazards to the aquatic environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-(2-nitroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNHQIKJDIOBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284270
Record name 1,3-Dichloro-2-(2-nitroethenyl)benzene
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Molecular Weight

218.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22482-43-5
Record name 1,3-Dichloro-2-(2-nitroethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22482-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-(2-nitroethenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3 Dichloro 2 E 2 Nitroethenyl Benzene

Precursor Synthesis and Reagent Selection

The successful synthesis of 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene is fundamentally dependent on the quality and purity of its precursors: a dichloro-substituted benzaldehyde (B42025) and a nitroalkane. This section details the preparation of these key starting materials and considerations for optimizing their use.

Synthesis of Dichloro-substituted Benzaldehyde Precursors

The requisite precursor for the target molecule is 2,6-dichlorobenzaldehyde (B137635). Several synthetic routes are available for its preparation, each with distinct advantages and considerations.

One common method involves the direct oxidation of 2,6-dichlorotoluene (B125461). Another established route is the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium, a reaction carried out at temperatures between 50-55°C. prepchem.com This method can yield crystalline 2,6-dichlorobenzaldehyde. prepchem.com

A further approach starts from 2,6-dichlorobenzyl chloride, which can be hydrolyzed to the corresponding aldehyde. wipo.int This hydrolysis can be catalyzed by a π complex formed from a metal salt and benzaldehyde or a derivative, which allows the reaction to proceed under milder conditions and with high yield. wipo.int A patented method describes heating 2,6-dichlorobenzyl chloride to 120-160°C and slowly adding water in the presence of the catalyst. wipo.int Another patented process involves the chlorination of 2,6-dichlorotoluene in the presence of phosphorus pentachloride and light to produce 2,6-dichloro benzyl (B1604629) dichloride, which is then hydrolyzed using formic acid and zinc chloride. google.com

The physical properties of 2,6-dichlorobenzaldehyde are well-documented, with a melting point in the range of 69-71°C. It is a stable compound but is incompatible with strong oxidizing agents and strong bases.

Preparation and Purity of Nitroalkane Reagents

The nitroalkane reagent required for the synthesis is nitromethane (B149229) (CH₃NO₂). Industrially, nitromethane is produced by the gas-phase reaction of propane (B168953) and nitric acid at high temperatures (350–450 °C). wikipedia.org This process yields a mixture of nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, which then require separation. wikipedia.org

For laboratory-scale synthesis, a common and instructive method is the reaction of sodium chloroacetate (B1199739) with sodium nitrite (B80452) in an aqueous solution. wikipedia.orgprepchem.comorgsyn.org In a typical procedure, chloroacetic acid is neutralized with a base like sodium hydroxide (B78521) or sodium carbonate at a low temperature to form sodium chloroacetate. prepchem.comorgsyn.org A solution of sodium nitrite is then added, and the mixture is heated. The nitromethane co-distills with water and can be separated. prepchem.comyoutube.com The crude product is then dried and purified by distillation, with the pure fraction boiling at 100-102°C. prepchem.com The purity of nitromethane is crucial, as impurities can affect the course and yield of the subsequent condensation reaction.

Optimization of Reactant Stoichiometry and Feedstock Sourcing

The stoichiometry of the reactants, 2,6-dichlorobenzaldehyde and nitromethane, is a critical parameter in the synthesis of this compound. In Henry reactions, an excess of the nitroalkane is often used to drive the reaction towards the product and can also serve as the solvent. mdpi.com The specific ratio will depend on the chosen reaction conditions, including the catalyst, solvent, and temperature. The sourcing of high-purity feedstocks, namely 2,6-dichlorobenzaldehyde and nitromethane, is essential for achieving high yields and minimizing side reactions. Commercial suppliers provide these reagents at various purity levels.

Reaction Pathways and Synthetic Routes to the Nitroethenyl Moiety

The formation of the C=C double bond in this compound is typically achieved through condensation reactions between 2,6-dichlorobenzaldehyde and nitromethane. The primary methods employed are variants of the Henry (nitroaldol) reaction and the Knoevenagel condensation.

Henry Reaction (Nitroaldol Condensation) Variants and Modifications

The Henry reaction is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org The reaction proceeds through a nitroaldol addition to form a β-nitro alcohol. This intermediate can then be dehydrated to yield the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org

The reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to give 1-(2,6-dichlorophenyl)-2-nitroethanol. All steps in the Henry reaction are reversible. wikipedia.org Subsequent dehydration of this alcohol, often facilitated by heating or acidic conditions, yields this compound.

Various modifications and catalysts have been developed to improve the efficiency and selectivity of the Henry reaction. While homogeneous bases like alkali hydroxides can be used, there is a growing interest in using heterogeneous catalysts, such as layered double hydroxides (LDHs), to simplify product purification and reduce waste. scirp.org Asymmetric Henry reactions have also been extensively studied, employing chiral catalysts to control the stereochemistry of the β-nitro alcohol, although this is less critical when the final product is the achiral nitroalkene. mdpi.combuchler-gmbh.com

Table 1: Illustrative Catalysts and Conditions for Henry-type Reactions

Catalyst System Aldehyde Solvent Temperature (°C) Yield (%)
Cu(OAc)₂ / Chiral Diamine Aromatic Aldehydes Ethanol 25 High
Zinc Triflate / DIPEA / NME Benzaldehyde Not specified Not specified High
Quinine Derivatives Aromatic Aldehydes Not specified Not specified Not specified

This table presents examples of catalyst systems used for Henry reactions with aromatic aldehydes, which are analogous to the synthesis of the target compound. DIPEA: Diisopropylethylamine, NME: N-methylephedrine.

Knoevenagel Condensation Approaches for Olefination

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, typically an amine. wikipedia.orgorganicreactions.org Nitromethane, with its acidic α-protons, can act as the active hydrogen component in a Knoevenagel-type reaction. wikipedia.org

In this context, a weak base such as piperidine, or an aminocatalyst, would be used to deprotonate nitromethane. wikipedia.org The resulting carbanion adds to the carbonyl group of 2,6-dichlorobenzaldehyde. The reaction is typically followed by a spontaneous dehydration step, directly yielding the α,β-unsaturated product, this compound.

Modifications of the Knoevenagel condensation, such as the Doebner modification, use pyridine (B92270) as the solvent and are particularly effective when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org While not directly applicable to nitromethane, this highlights the tunability of the reaction conditions. Modern approaches often focus on environmentally benign methods, such as using solvent-free conditions or recyclable catalysts like ionic liquids or polymer-supported bases. taylorandfrancis.com

Table 2: Examples of Catalysts for Knoevenagel Condensation

Catalyst Reactants Conditions Yield (%)
Piperidine 2-Methoxybenzaldehyde, Thiobarbituric acid Ethanol, Reflux High
Ethylenediammonium diacetate (EDDA) Aldehydes, Active methylene compounds [bmim]BF₄ High
DBU Aldehydes, Active methylene compounds Solvent-free High

This table provides examples of catalysts used in Knoevenagel condensations, demonstrating the variety of conditions that can be applied to reactions of this type. [bmim]BF₄: 1-butyl-3-methylimidazolium tetrafluoroborate, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Wittig-Type and Horner-Wadsworth-Emmons Olefination Strategies for Nitroalkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic chemistry for the stereoselective formation of alkenes, offering significant advantages over the classical Wittig reaction, especially for producing (E)-alkenes. wikipedia.org This methodology is applicable to the synthesis of this compound, starting from 2,6-dichlorobenzaldehyde and a suitable phosphonate (B1237965) reagent.

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of nitroalkenes, a key reagent is a phosphonate bearing a nitro group, such as diethyl (nitromethyl)phosphonate. The general mechanism proceeds as follows:

Deprotonation: A base is used to deprotonate the α-carbon of the nitromethylphosphonate, creating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. This step is typically the rate-limiting step. wikipedia.org

Elimination: The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired (E)-alkene and a water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying purification. wikipedia.orgorganic-chemistry.org The reaction generally shows high (E)-selectivity, which is attributed to the thermodynamic stability of the antiperiplanar transition state that leads to the (E)-isomer. organic-chemistry.org Various bases can be employed, including sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and 1,8-Diazabicyclo[11.undec-7-ene (DBU), often in the presence of salts like potassium carbonate. organic-chemistry.orgrsc.org

While the Wittig reaction, which uses phosphonium (B103445) ylides, is a foundational olefination method, the related arsa-Wittig reaction using organoarsine compounds has also been explored for olefin synthesis. nih.gov This variant can proceed under mild conditions, sometimes in as little as five minutes at room temperature, and is suitable for a range of aromatic aldehydes. nih.gov However, the HWE reaction remains more prevalent for synthesizing nitroalkenes due to its high (E)-selectivity and the ease of byproduct removal. wikipedia.org

Alternative Electrophilic or Nucleophilic Vinylic Substitutions

While olefination reactions build the carbon-carbon double bond directly, an alternative conceptual approach involves substitution on a pre-formed vinyl group. However, for the synthesis of this compound, the most practical and widely employed "alternative" to Wittig-type reactions is the Henry reaction, also known as the nitro-aldol reaction. researchgate.netscirp.org This is not a vinylic substitution but rather a condensation reaction that is often the most direct route to β-nitrostyrenes. mdma.ch

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitromethane in this case) and an aldehyde (2,6-dichlorobenzaldehyde). scirp.org The process involves two key steps:

Nucleophilic Addition: A base abstracts an acidic proton from nitromethane to form a nitronate anion. This potent nucleophile then adds to the carbonyl carbon of 2,6-dichlorobenzaldehyde, forming a β-hydroxy nitro compound (a nitro-aldol). scirp.org

Dehydration: The intermediate nitro-aldol is subsequently dehydrated, often facilitated by the reaction conditions (e.g., heating in the presence of an acid or base), to yield the final product, this compound. researchgate.netorgsyn.org

This condensation method is highly effective and is the basis for many of the catalytic protocols discussed in the following sections. Direct electrophilic or nucleophilic substitution on a vinyl group to introduce the nitro functionality is less common and synthetically more challenging compared to the robust and reliable Henry condensation pathway.

Catalysis and Reaction Condition Optimization

The efficiency, yield, and selectivity of the synthesis of this compound via the condensation of 2,6-dichlorobenzaldehyde and nitromethane are highly dependent on the choice of catalyst and the precise control of reaction conditions.

Acid-Catalyzed Synthetic Protocols

While base catalysis is more common for the Henry reaction, acid-catalyzed methods provide a valuable alternative. A widely used and effective acidic catalyst system is ammonium (B1175870) acetate (B1210297) in glacial acetic acid. mdma.ch This procedure involves refluxing the aldehyde, nitromethane, and ammonium acetate in acetic acid for a period, typically around two hours, followed by pouring the mixture into ice-water to precipitate the product. mdma.ch This method has proven to be a generally useful procedure, particularly in cases where base-catalyzed reactions give lower yields. mdma.ch

Another historical acid catalyst used for the condensation of benzaldehydes with nitroalkanes is zinc chloride. mdma.ch A patent describes a method where 2,6-dichloro dchlorobenzyl is hydrolyzed in the presence of an acidic solvent and zinc chloride to produce 2,6-dichlorobenzaldehyde, highlighting the use of Lewis acids in related syntheses. google.com For the subsequent condensation, a primary amine in an acetic acid solvent is also described as a highly effective method, which combines elements of both acid and amine catalysis. google.com

Base-Catalyzed Synthetic Protocols (e.g., Sodium Hydroxide, Potassium Carbonate)

Base-catalyzed condensation is the most traditional and frequently used method for synthesizing β-nitrostyrenes. mdma.chorgsyn.org A variety of bases can be employed, each with specific optimal conditions.

Strong Inorganic Bases: Alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective catalysts. orgsyn.orgsciencemadness.org These reactions are typically run at low temperatures (e.g., 10–15 °C or lower) to control the initial exothermic addition and isolate the nitro-aldol intermediate if desired. orgsyn.orgsciencemadness.org The reaction mixture, often a pasty mass, is then acidified to promote dehydration and precipitate the final nitrostyrene (B7858105) product. orgsyn.org

Primary Amines: Small amounts of primary aliphatic amines, such as methylamine, are also used as catalysts. orgsyn.org A patented method highlights the condensation of a benzaldehyde derivative with nitromethane in an acetic acid solvent in the presence of a primary amine, which can produce high yields within an industrially safe temperature range. google.com

Alkali Metal Carbonates: Potassium carbonate (K₂CO₃) is often used as a milder base, particularly in conjunction with other catalysts or in solvent-free HWE reactions. rsc.org

The choice of base can significantly impact reaction time and yield, as shown in the comparative table below.

Catalyst SystemTypical ConditionsKey FeaturesReference
Sodium Hydroxide (NaOH) Methanol (B129727) solvent, 10-15°CForms a bulky precipitate; requires careful temperature control and subsequent acidification. orgsyn.org
Potassium Hydroxide (KOH) Methanol solvent, <5°CSimilar to NaOH, requires low temperatures. sciencemadness.org
Ammonium Acetate Glacial acetic acid, reflux (2 hours)Generally useful procedure, often provides better yields than amine catalysts. mdma.ch
Primary Amine (e.g., Benzylamine) Acetic acid solvent, 70-80°CAllows for high yields in a controlled temperature range. google.com

Phase-Transfer Catalysis in Heterogeneous Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous solution and an organic solvent. wikipedia.orgcrdeepjournal.org This is particularly advantageous for the synthesis of this compound, as it allows the use of inexpensive inorganic bases like aqueous sodium hydroxide while the organic substrate (2,6-dichlorobenzaldehyde) remains in an organic phase. ias.ac.in

The PTC mechanism involves a catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride or phosphonium salts, which transports the reactive anion (hydroxide or the nitronate anion) from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgias.ac.in This approach offers several benefits:

Mild Reaction Conditions: Reactions can often be run at moderate temperatures with fast reaction rates. ias.ac.in

Increased Yield and Selectivity: By enabling better contact between reactants, PTC can lead to higher product yields. biomedres.us

Avoidance of Anhydrous Solvents: The use of aqueous bases eliminates the need for expensive and hazardous anhydrous organic solvents. ias.ac.in

The effectiveness of a phase-transfer catalyst depends on its ability to be soluble in the organic phase while being able to exchange anions at the aqueous-organic interface. wikipedia.orgias.ac.in Supported phase-transfer catalysts are also being developed to simplify catalyst recovery and reuse, further enhancing the "green" credentials of this methodology. biomedres.us

Solvent Effects, Temperature Control, and Pressure Optimization in Synthesis

The optimization of solvent, temperature, and pressure is crucial for maximizing the yield and purity of this compound.

Solvent Effects: The choice of solvent is intrinsically linked to the catalytic system.

For strong base-catalyzed reactions (NaOH, KOH), lower alcohols like methanol or ethanol are commonly used. orgsyn.orgsciencemadness.org

Acid-catalyzed protocols with ammonium acetate are performed in glacial acetic acid , which also acts as a solvent. mdma.ch The use of acetic acid is noted to facilitate product crystallization upon the addition of water. google.com

Phase-transfer catalysis inherently uses a biphasic system , typically water and an organic solvent like chloroform (B151607) or dichloromethane. ias.ac.in

Solvent-free conditions have also been reported for HWE reactions, offering a greener alternative by reducing solvent waste. rsc.org

Temperature Control: Temperature is a critical parameter that must be carefully controlled.

Reactions with strong bases like NaOH are highly exothermic and require cooling to 10–15°C or even lower to prevent side reactions and favor the initial aldol (B89426) addition. orgsyn.org

In contrast, acid-catalyzed condensations using ammonium acetate/acetic acid are typically run at reflux temperature . mdma.ch A patented method using a primary amine catalyst specifies an optimal reaction temperature of 70–80°C . google.com

Pressure Optimization: The vast majority of synthetic procedures for producing β-nitrostyrenes, including what would be used for this compound, are conducted at atmospheric pressure . While pressure can influence reaction rates and equilibria in some organic reactions, it is not typically a key parameter for optimization in standard Henry or HWE reactions for this class of compounds.

ParameterConditionRationale / Associated MethodReference
Solvent Methanol / EthanolUsed with strong bases like NaOH/KOH. orgsyn.orgsciencemadness.org
Glacial Acetic AcidSolvent for acid-catalyzed reaction with ammonium acetate. mdma.chgoogle.com
Biphasic (Water/Organic)Essential for Phase-Transfer Catalysis. ias.ac.in
Temperature Low (e.g., <15°C)Control of exothermic reaction with strong bases. orgsyn.orgsciencemadness.org
Elevated (e.g., 70-110°C)Required for acid-catalyzed reflux conditions. mdma.chgoogle.com
Pressure AtmosphericStandard condition for Henry and HWE reactions.N/A

Microwave-Assisted and Mechanochemical Synthesis Techniques

Modern synthetic chemistry continually seeks methods that are not only efficient in terms of yield and reaction time but are also more environmentally benign. Microwave-assisted synthesis and mechanochemistry represent two such advanced techniques that can be applied to the synthesis of nitrostyrenes, including this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. at.ua For the synthesis of β-nitrostyrenes, which typically involves a Henry condensation reaction between a benzaldehyde and a nitroalkane, microwave irradiation can significantly accelerate the process.

In a typical procedure, 1,3-dichloro-2-formylbenzene and nitromethane would be reacted in the presence of a catalyst. While conventional methods may require several hours of refluxing, a microwave-assisted approach can often drive the reaction to completion in a matter of minutes. mdma.chnih.gov The choice of catalyst and solvent is crucial. For instance, iodine impregnated on neutral alumina (B75360) has proven effective as a catalyst for similar condensations under solvent-free microwave conditions, which aligns with green chemistry principles. nih.govresearchgate.net The reaction is believed to proceed via the Lewis acidic nature of iodine, which facilitates both the enolization of the nitroalkane and the activation of the aldehyde's carbonyl group. nih.gov The use of solvents like dimethylformamide (DMF) or ortho-dichlorobenzene (oDCB) under microwave heating has also been effective in promoting other types of cyclization and condensation reactions. pitt.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Nitrostyrene Condensation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-24 hours2-30 minutes nih.govbeilstein-journals.org
Typical Yield Moderate to GoodGood to Excellent (79-95%) nih.gov
Energy Input Conduction/ConvectionDirect Dielectric Heating
Solvent Use Often requires high-boiling solventsCan be performed solvent-free nih.govresearchgate.net
Side Reactions More prevalent due to prolonged heatingOften reduced, leading to cleaner profiles nih.gov

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. This solvent-free technique is another pillar of green chemistry, reducing waste and often providing access to different reaction pathways or product polymorphs. For the synthesis of this compound, a solid-state reaction between 1,3-dichloro-2-formylbenzene and a solid source of the nitronate anion could be envisioned. This would typically involve grinding the reactants together in a ball mill, sometimes with a catalytic amount of a solid base. This method avoids the need for bulk solvents, simplifying workup and reducing environmental impact.

Purification and Isolation Techniques for Laboratory Synthesis

The successful synthesis of a target compound is contingent upon its effective isolation and purification from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. For this compound, a combination of chromatographic, recrystallization, and advanced filtration techniques is typically employed.

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column and Flash Chromatography: This is the most common method for purifying gram-scale quantities of nitrostyrenes. The crude product is adsorbed onto a solid support, typically silica (B1680970) gel, and placed atop a column packed with the same stationary phase. A solvent system (eluent) of appropriate polarity is then passed through the column. For β-nitrostyrenes, non-polar to moderately polar solvent systems are effective. A typical procedure involves eluting the column with a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or dichloromethane. unirioja.esorgsyn.org The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. Flash chromatography, which uses pressure to accelerate solvent flow, significantly reduces the time required for separation.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity samples or for separating geometric isomers (E/Z) that are difficult to resolve by standard column chromatography, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. Reversed-phase columns (e.g., C18) with mobile phases like acetonitrile (B52724)/water or methanol/water are commonly used.

Table 2: Chromatographic Methods for Nitrostyrene Purification

MethodStationary PhaseTypical Mobile Phase (Eluent)Application
Column/Flash Silica GelHexane/Diethyl Ether (e.g., 9:1) unirioja.es or Hexane/Dichloromethane orgsyn.orgPrimary purification of crude product (mg to g scale)
Preparative HPLC Reversed-Phase (C18)Acetonitrile/Water or Methanol/WaterHigh-purity samples, isomer separation

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. mt.com The crude solid is dissolved in a minimal amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. mit.edu As the saturated solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). mt.com

For nitrostyrenes, hot ethyl alcohol is an effective recrystallization solvent. youtube.comorgsyn.org Other options include methanol or acetic acid. mdma.ch The process involves dissolving the crude material in the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the filtrate to cool slowly to promote the formation of well-defined, pure crystals. mit.edu

Controlled precipitation is another method, often used directly after the reaction workup. For instance, in the Henry reaction, the reaction mixture is often a solution containing the product as a salt. This solution is then added slowly to a cold, stirred acid solution. orgsyn.org The rapid change in pH neutralizes the salt, causing the neutral organic product to precipitate out of the aqueous solution as a solid, which can then be collected. orgsyn.org

Once the purified solid has been obtained, either by chromatography or crystallization, it must be efficiently collected and dried.

Filtration: Suction or vacuum filtration is the standard method for collecting crystalline solids. mit.eduorgsyn.org This technique uses a Büchner funnel and a filter flask connected to a vacuum source to rapidly pull the solvent through the filter paper, leaving the solid product behind. The collected solid, known as the filter cake, is typically washed with a small amount of cold solvent (the same as that used for recrystallization) to remove any residual mother liquor. mit.edu

Drying: Thoroughly drying the purified compound is critical. Several methods can be employed:

Air Drying: The simplest method, but slow and may be incomplete.

Oven Drying: Placing the sample in a laboratory oven at a moderate temperature (below the compound's melting or decomposition point) can expedite drying.

Vacuum Drying: Using a vacuum oven or a desiccator connected to a vacuum pump is highly effective. The reduced pressure lowers the boiling point of residual solvents, facilitating their removal.

Drying Agents: For removing residual water, a desiccator containing a desiccant like anhydrous calcium sulfate (B86663) (Drierite) or phosphorus pentoxide is used. For removing organic solvents from a solution prior to the final drying step, drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are used, followed by filtration. orgsyn.org A rotary evaporator is also a standard tool for efficiently removing bulk solvent under reduced pressure. orgsyn.org

Stereoselective Synthesis of the (E)-Isomer

The biological and chemical properties of alkenes are often highly dependent on their geometric isomerism. For nitrostyrenes, the (E)-isomer is typically the thermodynamically more stable and often the desired product. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The primary method for synthesizing β-nitrostyrenes is the Henry reaction (or nitroaldol reaction), which involves the condensation of an aldehyde (1,3-dichloro-2-formylbenzene) with a nitroalkane (nitromethane), followed by dehydration. researchgate.net The stereochemistry of the resulting double bond can be controlled at this stage.

The dehydration of the intermediate nitro-alcohol often proceeds via an E1cB elimination mechanism. Under thermodynamic control (e.g., by heating or extending reaction times), the more stable (E)-isomer is preferentially formed. echemi.com Many one-pot procedures for the Henry reaction are designed to favor this outcome, yielding the trans-nitrostyrene with high selectivity. unirioja.esgoogle.com

Should a mixture of (E) and (Z) isomers be formed, several strategies can be employed to isomerize the undesired (Z)-isomer to the more stable (E)-isomer:

Thermal Isomerization: Heating the mixture, sometimes in a high-boiling solvent like toluene, can provide enough energy to overcome the rotational barrier of the double bond, leading to the thermodynamic product. echemi.com

Catalytic Isomerization: A catalytic amount of iodine can be added to a solution of the E/Z mixture. echemi.comresearchgate.net The iodine facilitates isomerization, pushing the equilibrium towards the (E)-isomer. Similarly, certain transition metal catalysts, such as those based on rhodium or ruthenium, are known to effectively catalyze E/Z isomerization. echemi.comresearchgate.net

Photochemical Isomerization: In some cases, irradiation with light of a specific wavelength can be used to isomerize a thermodynamically favored (E)-alkene to the less stable (Z)-isomer, though this is more commonly used in the opposite direction of what is desired here. organic-chemistry.org

The choice of reaction conditions and reagents in other olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, is also a critical factor in determining E/Z selectivity. For example, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction utilizes electron-withdrawing groups on the phosphonate reagent to favor the formation of (Z)-alkenes, illustrating the high degree of control possible through reagent design. diva-portal.org Conversely, standard Wittig or HWE conditions often favor the (E)-alkene.

Mechanistic Insights into Stereocontrol Strategies

The exclusive or predominant formation of the (E)-isomer of this compound is a critical aspect of its synthesis. This stereoselectivity is typically achieved through a Henry reaction (also known as a nitroaldol reaction), which involves the condensation of 1,3-dichloro-2-nitrobenzene (B1583056) with a suitable aldehyde, followed by dehydration. The mechanism of this reaction provides insight into the strategies for controlling the stereochemical outcome.

The initial step of the Henry reaction is the deprotonation of the nitroalkane, 1,3-dichloro-2-nitrobenzene, at the benzylic position to form a nitronate anion. The stability and reactivity of this intermediate are influenced by the electronic effects of the dichloro-substituted phenyl ring. The subsequent nucleophilic addition of the nitronate to an aldehyde, such as formaldehyde (B43269) or its synthetic equivalent, leads to a nitroaldol adduct.

The stereochemistry of the final alkene product is determined during the dehydration of this nitroaldol intermediate. The elimination of water can proceed through different stereochemical pathways, with the E2 (anti-elimination) pathway generally being favored under thermodynamic control, leading to the more stable (E)-isomer. The bulky 1,3-dichloro-2-nitrophenyl group and the nitro group will preferentially orient themselves on opposite sides of the forming double bond to minimize steric hindrance, thus favoring the (E)-configuration.

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to analyze the reaction mechanisms of similar transformations involving substituted nitroethenes. nih.govresearchgate.net These studies can provide a deeper understanding of the electronic and steric factors that dictate the regio- and stereoselectivity of the reaction. For instance, analysis of the transition states can reveal the energy barriers for the formation of (E) and (Z) isomers, confirming the thermodynamic preference for the (E)-product.

Further control over the E/Z selectivity can be achieved by careful selection of reaction conditions. The choice of base, solvent, and temperature can influence the equilibrium between the different conformations of the nitroaldol intermediate and the transition states of the elimination step. For example, non-polar solvents and higher temperatures often favor the formation of the thermodynamically more stable (E)-isomer.

Table 1: Factors Influencing Stereocontrol in the Synthesis of Substituted Nitroethenes

FactorInfluence on StereoselectivityMechanistic Rationale
Steric Hindrance Favors the (E)-isomerMinimization of steric repulsion between bulky substituents in the transition state of the elimination step.
Reaction Conditions Can be optimized for (E)-isomer formationTemperature, solvent, and base selection can favor the thermodynamic product.
Electronic Effects Affects reactivity of intermediatesThe electron-withdrawing nature of the nitro and dichloro groups influences the stability of the nitronate anion.

Diastereoselective and Enantioselective Approaches for Chiral Precursors (if applicable)

While this compound is itself an achiral molecule, the development of synthetic routes to chiral derivatives is a significant area of research in medicinal and materials chemistry. Such syntheses would require the preparation of chiral precursors through diastereoselective or enantioselective methods. icjs.us

Diastereoselective Approaches:

If a chiral aldehyde is used in the Henry reaction with 1,3-dichloro-2-nitrobenzene, the resulting nitroaldol adduct will be a mixture of diastereomers. The stereocenter in the aldehyde can influence the stereochemical outcome of the addition reaction, leading to a preferential formation of one diastereomer over the other. This diastereoselectivity arises from the differential energetic accessibility of the diastereomeric transition states, often explained by Felkin-Anh or other stereochemical models. Subsequent dehydration of the enriched diastereomer would then lead to a chiral, non-racemic (E)-nitroethenyl derivative.

Enantioselective Approaches:

The synthesis of enantiomerically enriched precursors can be achieved using several strategies:

Chiral Catalysts: The use of a chiral catalyst in the Henry reaction can induce enantioselectivity. Chiral metal complexes or organocatalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer of the nitroaldol adduct over the other. This is a highly efficient method for introducing chirality. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the nitroalkane or the aldehyde. nih.gov This auxiliary directs the stereochemical course of the reaction and can be removed in a subsequent step to yield the enantiomerically enriched product.

Enzymatic Catalysis: Biocatalysts, such as enzymes, can offer high levels of enantioselectivity in the synthesis of chiral building blocks. While specific enzymes for the synthesis of precursors to this compound may not be reported, the general applicability of enzymes in asymmetric synthesis is well-established. nih.gov

The introduction of chirality into precursors for this compound opens up possibilities for creating novel molecules with specific biological activities or material properties. nih.govrsc.org For instance, chiral derivatives could interact differently with biological targets or self-assemble into unique supramolecular structures.

Table 2: Strategies for the Synthesis of Chiral Precursors

ApproachDescriptionKey Features
Diastereoselective Reaction Use of a chiral reactant to induce formation of one diastereomer.Relies on the inherent chirality of a starting material.
Chiral Catalysis A substoichiometric amount of a chiral catalyst directs the reaction.Atom-economical and allows for catalytic turnover.
Chiral Auxiliary A stoichiometric chiral moiety is temporarily attached to a substrate.Often provides high levels of stereocontrol. nih.gov
Enzymatic Catalysis Use of enzymes to catalyze the enantioselective transformation.High selectivity and mild reaction conditions. nih.gov

Detailed Investigation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Nitroethenyl Moiety

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the ethenyl—or vinyl—group, rendering it susceptible to a range of nucleophilic and electrophilic attacks.

Michael Addition Reactions and Acceptor Properties of Nitroalkenes

Nitroalkenes, such as 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene, are potent Michael acceptors. masterorganicchemistry.comewadirect.com The strong electron-withdrawing capacity of the nitro group polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. This makes the molecule highly susceptible to conjugate addition by a wide array of nucleophiles. masterorganicchemistry.comwikipedia.org

The general mechanism for a Michael addition involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org This reaction is highly valuable for the formation of carbon-carbon bonds under mild conditions. ewadirect.comwikipedia.org

Table 1: Examples of Michael Donors for Conjugate Addition Reactions

Nucleophile ClassSpecific Examples
EnolatesDiethyl malonate, 2-nitropropane
AminesPrimary and secondary amines
ThiolsThiophenol
OrganocupratesGilman reagents

This table presents common nucleophiles known to participate in Michael addition reactions with nitroalkenes.

The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate after the initial nucleophilic attack. wikipedia.org Subsequent protonation yields the final adduct. The versatility of this reaction allows for the synthesis of a diverse range of functionalized organic molecules. ewadirect.com

Nucleophilic Attack at the β-Carbon of the Nitroethenyl Group

Direct nucleophilic attack at the β-carbon of the nitroethenyl group is a key feature of the reactivity of this compound. The polarization of the double bond by the nitro group makes this carbon atom electrophilic. A variety of nucleophiles can add to this position in what is known as a conjugate or 1,4-addition. masterorganicchemistry.com

This type of reaction is not limited to carbon nucleophiles, as seen in the Michael addition, but also includes amines and thiols. masterorganicchemistry.com The reaction with amines, for instance, can lead to the formation of β-amino-nitro compounds, which are valuable synthetic intermediates.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two chlorine atoms and a nitroethenyl group. Both chlorine and the nitroethenyl group are deactivating, electron-withdrawing groups. libretexts.orgmsu.edu This means they make the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgpdx.edu

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the ring based on the directing effects of the existing substituents. byjus.commasterorganicchemistry.com Chlorine atoms are ortho, para-directors, albeit deactivating. libretexts.org The nitro group, and by extension the nitroethenyl group, is a meta-director. libretexts.org

When multiple substituents are present, the directing effect is typically controlled by the most activating group. masterorganicchemistry.com However, in this case, all substituents are deactivating. The two chlorine atoms are located at positions 1 and 3, and the nitroethenyl group is at position 2. This substitution pattern means that positions 4 and 6 are ortho to one chlorine and para to the other, while position 5 is meta to both chlorines and the nitroethenyl group. The directing effects of the substituents can lead to a mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile. masterorganicchemistry.com For instance, nitration of 1,3-dichloro-2-nitrobenzene (B1583056) has been shown to yield the corresponding trinitro-substituted product under forcing conditions. rsc.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-ClDeactivatingOrtho, Para
-NO2DeactivatingMeta
-CH=CHNO2DeactivatingMeta

This table summarizes the directing effects of the functional groups present in this compound.

Cycloaddition Reactions

The nitroethenyl moiety of this compound can participate as a component in various cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds.

Diels-Alder Reactions and Dienophile Behavior

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, nitroalkenes are effective dienophiles due to the electron-withdrawing nature of the nitro group. beilstein-journals.org This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.

The reaction of a substituted nitroalkene like this compound with a diene, such as cyclopentadiene (B3395910) or 1,3-cyclohexadiene, would be expected to form a six-membered ring. beilstein-journals.org The stereochemistry of the reaction, particularly the formation of endo and exo isomers, is an important consideration. Generally, in Diels-Alder reactions, the endo product is kinetically favored. youtube.com The presence of electron-withdrawing groups on the dienophile often leads to higher diastereoselectivity. beilstein-journals.org

[2+1], [3+2], and [4+1] Cycloadditions

The electron-deficient double bond of the nitroethenyl group can also participate in other cycloaddition reactions. [3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are a versatile method for synthesizing five-membered heterocyclic rings. uchicago.eduarkat-usa.orgnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkene).

Nitroalkenes are excellent dipolarophiles. nih.gov For example, they can react with nitrile oxides to form nitro-substituted isoxazolines. nih.gov These reactions often proceed with high regioselectivity. nih.gov Similarly, reactions with azides can yield triazoline derivatives, and reactions with nitrones can produce isoxazolidines. uchicago.edu

While less common, [2+1] and [4+1] cycloadditions are also known. For example, a formal [4+1] cycloaddition has been reported in the synthesis of dihydropyrazoles from N-sulfonylhydrazones and sulfoxonium ylides. researchgate.net The reactivity of this compound in these specific cycloadditions would depend on the reaction partners and conditions.

Photochemical Cycloadditions

The nitroethenyl group in this compound serves as a chromophore that can absorb light, including in the visible spectrum, initiating photochemical reactions. nih.gov A key reaction for compounds of this class is the [2+2] photocycloaddition with olefins to form substituted cyclobutane (B1203170) rings.

Research on analogous β-nitrostyrenes has shown that irradiation with visible light (e.g., λ = 419 nm) can promote a [2+2] photocycloaddition with various olefins. nih.gov This reaction proceeds without the need for a sensitizer, although organophotocatalysts like 4CzIPN have also been effectively used. nih.govchemrxiv.org The mechanism is believed to involve the initial photoexcitation of the nitrostyrene (B7858105) to an excited state. This excited species then reacts with an olefin to form a 1,4-diradical intermediate, which subsequently cyclizes to yield the cyclobutane product. nih.govworktribe.com

In the case of trans-β-nitrostyrene reacting with olefins, the major diastereoisomer of the resulting cyclobutane typically shows a trans relationship between the nitro and aryl groups. nih.gov For this compound, a similar outcome would be expected, leading to the formation of a dichlorophenyl-substituted nitrocyclobutane. The reaction tolerates a range of olefin partners, suggesting its utility in constructing complex cyclobutane frameworks. nih.gov

Reduction and Oxidation Chemistry

The presence of both a nitro group and a carbon-carbon double bond offers multiple sites for reduction and oxidation reactions, with selectivity being a key challenge.

Selective Reduction of the Nitro Group (e.g., to amine, hydroxylamine)

The selective reduction of the nitro group in a nitrostyrene framework to an amine, while preserving the carbon-carbon double bond, is a valuable transformation. Several methods have been developed for this purpose, avoiding harsh conditions like high-pressure hydrogenation that would also reduce the alkene. ursinus.edu

For analogous nitrostyrenes, reagents such as iron in hydrochloric acid (Fe/HCl) or sodium sulfide (B99878) (Na₂S) are effective for the selective reduction of the nitro group. researchgate.netcommonorganicchemistry.com More advanced catalytic systems have also been reported. For instance, a hybrid nanocatalyst composed of copper nanoparticles on carbon dots has demonstrated high chemoselectivity (>99%) for the reduction of 4-nitrostyrene (B89597) to 4-aminostyrene under visible light irradiation in an aqueous solvent. rsc.org Another approach involves catalytic transfer hydrogenation, although some systems may lead to the reduction of both functional groups. ursinus.edu Partial reduction to the corresponding hydroxylamine (B1172632) is also possible under specific conditions, for example, using light and methylhydrazine in the absence of a catalyst. wikipedia.org

Reagent/Catalyst System Product Substrate Example Selectivity Notes
Fe / HClAmine4-Hydroxy-β-nitrostyreneSelective for nitro group. researchgate.net
Na₂SAmine4-Hydroxy-β-nitrostyreneSelective for nitro group. researchgate.netcommonorganicchemistry.com
Cu nanoparticles on Carbon Dots / Visible LightAmine4-Nitrostyrene>99% selectivity for amine over alkene reduction. rsc.org
NaBH₄ / Ni(PPh₃)₄AmineGeneral nitroaromaticsEffective for reducing nitro groups. jsynthchem.com
Light / MethylhydrazineHydroxylamineNitroarenesCatalyst-free, selective reduction to hydroxylamine. wikipedia.org

Reduction of the Carbon-Carbon Double Bond

Selective saturation of the ethenyl linkage in this compound would yield 1,3-dichloro-2-(2-nitroethyl)benzene. This can be achieved while leaving the nitro group and the aromatic ring intact.

Catalytic hydrogenation is a common method for alkene reduction. pressbooks.pub Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂, Adams' catalyst) with molecular hydrogen (H₂) can effectively reduce the double bond. pressbooks.publumenlearning.com However, care must be taken as these catalysts under more forcing conditions can also reduce the nitro group. commonorganicchemistry.com

For more selective reductions, organocatalytic transfer hydrogenation using Hantzsch esters as the hydrogen source has proven effective for various β,β-disubstituted nitroalkenes. nih.gov This method often employs a chiral thiourea (B124793) catalyst to achieve enantioselectivity. nih.gov Another approach is the use of complex hydrides, although conditions must be carefully controlled to avoid reaction with the nitro group. acs.org

Reagent/Catalyst System Product Substrate Class Selectivity Notes
H₂ / Pd/C or PtO₂AlkaneAlkenesStandard hydrogenation; can also reduce nitro group under certain conditions. pressbooks.publumenlearning.com
Hantzsch Ester / Thiourea OrganocatalystNitroalkaneβ,β-Disubstituted nitroalkenesHigh selectivity for the C=C bond; can be enantioselective. nih.gov
NaBH₄ / Lewis AcidNitroalkaneConjugated nitroalkenesComplex hydride systems can achieve selective reduction. acs.org

Oxidation of the Ethenyl Moiety (e.g., epoxidation, dihydroxylation)

The electron-deficient double bond in this compound can be oxidized to form epoxides or diols.

Epoxidation: The direct epoxidation of the electron-poor alkene in nitrostyrenes can be challenging. Standard epoxidation reagents like meta-chloroperoxybenzoic acid (mCPBA) are typically more reactive towards electron-rich alkenes. youtube.com

Dihydroxylation: This transformation converts the alkene into a vicinal diol. Dihydroxylation can proceed through two main stereochemical pathways: syn-dihydroxylation or anti-dihydroxylation. libretexts.org

Syn-dihydroxylation , yielding a diol where both hydroxyl groups are on the same face, is commonly achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org

Anti-dihydroxylation , where the hydroxyl groups are on opposite faces, is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.orgkhanacademy.org

A particularly relevant method involves using photoexcited nitroarenes as oxidants to achieve olefin dihydroxylation. nih.gov In this process, the photoexcited nitroarene undergoes a cycloaddition with the olefin to form a 1,3,2-dioxazolidine intermediate. Subsequent reductive cleavage of the N-O bonds in this intermediate yields the syn-1,2-diol and the corresponding aniline. nih.gov This suggests that this compound could potentially participate in such a reaction both as the oxidant and the substrate.

Reagent System Product Stereochemistry Substrate Class
1. mCPBA 2. H₃O⁺DiolantiAlkenes libretexts.org
OsO₄, NMODiolsynAlkenes libretexts.orglibretexts.org
Cold, dilute KMnO₄, NaOHDiolsynAlkenes libretexts.org
Photoexcited Nitroarene / ReductantDiolsynOlefins nih.gov

Functionalization of the Dichloro-Substituted Benzene Ring

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles. baranlab.orgorganic-chemistry.org

In this compound, the two chlorine atoms can act as moderate DMGs. organic-chemistry.org However, the directing ability of chloro groups is weaker than many other common DMGs (e.g., amides, carbamates). The primary challenge for applying DOM to this molecule is the reactivity of the nitroethenyl group under the strongly basic conditions required for lithiation. Aliphatic nitro compounds possess acidic α-protons and can be deprotonated by strong bases to form nitronate anions (the aci-form). nih.govnih.gov This alternative reaction pathway could compete with or prevent the desired ortho-deprotonation of the benzene ring. The organolithium base could also potentially add to the electron-deficient double bond in a Michael-type addition.

Therefore, the successful application of DOM strategies to this compound would likely require carefully chosen, highly hindered bases (e.g., lithium tetramethylpiperidide - LiTMP) or very low temperatures to suppress side reactions involving the nitroethenyl moiety. harvard.edu If successful, metalation would be expected to occur at the C6 position, which is ortho to the C1-chloro substituent and not sterically hindered by the adjacent nitroethenyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The presence of chloro-substituents on the benzene ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established behavior of similar aryl chlorides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. synthesisspotlight.comyoutube.comlibretexts.org For this compound, a selective coupling at one of the C-Cl bonds with an aryl or vinyl boronic acid could be achieved. The choice of palladium catalyst and ligands, such as those based on bulky, electron-rich phosphines (e.g., SPhos, XPhos), is crucial for achieving high efficiency, especially with less reactive aryl chlorides. harvard.eduorganic-chemistry.org The reaction would typically be carried out in the presence of a base like potassium carbonate or potassium phosphate (B84403). harvard.edu The regioselectivity of the coupling would be influenced by the electronic and steric environment of the two chlorine atoms.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govrsc.orgorganic-chemistry.orgyoutube.com In an intramolecular context, this reaction is highly useful for ring-closing to form polycyclic structures. youtube.com this compound could react with various alkenes to form more complex substituted styrenes. The reaction typically employs a palladium catalyst, a base (e.g., triethylamine), and often a phosphine (B1218219) ligand. rsc.org The stereochemistry of the resulting double bond is predominantly trans. nih.govorganic-chemistry.org The presence of the nitroethenyl group might influence the reaction conditions required.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govwikipedia.orgwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org this compound could be coupled with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govorganic-chemistry.org This would lead to the synthesis of substituted alkynylstyrenes. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.netcswab.orgnih.govorganic-chemistry.orgcapes.gov.bryoutube.comwuxiapptec.com The reaction of this compound with primary or secondary amines would yield the corresponding N-aryl or N-heteroaryl derivatives. This transformation is catalyzed by palladium complexes with specialized phosphine ligands and requires a base. researchgate.netnih.gov The reaction conditions, particularly the choice of ligand and base, are critical and depend on the nature of the amine. cswab.org

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst/Ligand (Example)Base (Example)Potential Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1-Chloro-3-(aryl)-2-[(E)-2-nitroethenyl]benzene
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N1,3-Dichloro-2-[(E)-2-(substituted-vinyl)ethenyl]benzene
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N1-Chloro-3-(alkynyl)-2-[(E)-2-nitroethenyl]benzene
Buchwald-HartwigSecondary aminePd₂(dba)₃ / BINAPNaOt-Bu1-Chloro-3-(dialkylamino)-2-[(E)-2-nitroethenyl]benzene

Nucleophilic Aromatic Substitution (SNAr) with Halogens

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. libretexts.orgpressbooks.pubnih.gov This effect is most pronounced at the positions ortho and para to the nitro group. In this molecule, the chlorine atoms are situated ortho to the nitroethenyl substituent's point of attachment. The nitro group, through its strong -I and -M effects, withdraws electron density from the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org

A typical SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is a key factor in determining the reaction's feasibility.

While the chlorine atoms themselves are potential leaving groups in SNAr reactions, the term "SNAr with Halogens" in this context refers to the substitution of other groups on the ring by a halogen nucleophile, or more commonly, the displacement of one of the existing chlorine atoms by another nucleophile. Given the structure, a more likely scenario is the displacement of one of the chlorine atoms by a strong nucleophile. The presence of the nitro group is crucial for this reactivity, as dichlorobenzene itself is much less reactive towards nucleophiles. Sequential substitution of both chlorine atoms may also be possible under forcing conditions or with highly reactive nucleophiles. nih.gov

Table 2: Plausible Nucleophilic Aromatic Substitution (SNAr) Reaction

NucleophileLeaving GroupActivating GroupPotential Product
RO⁻ (alkoxide)Cl⁻-NO₂ (on vinyl group)1-Alkoxy-3-chloro-2-[(E)-2-nitroethenyl]benzene
R₂NH (amine)Cl⁻-NO₂ (on vinyl group)1-(Dialkylamino)-3-chloro-2-[(E)-2-nitroethenyl]benzene
RS⁻ (thiolate)Cl⁻-NO₂ (on vinyl group)1-Chloro-3-(alkylthio)-2-[(E)-2-nitroethenyl]benzene

Rearrangement Reactions and Fragmentation Pathways

Thermal and Photochemical Rearrangements

Photochemical Rearrangements: The photochemistry of nitrostyrenes has been investigated, revealing pathways for E/Z isomerization and cycloaddition reactions. nih.govnih.gov Upon irradiation with UV light, β-nitrostyrenes can isomerize to their corresponding cis isomers. nih.gov This process is often reversible. Additionally, [2+2] photocycloaddition reactions of nitrostyrenes with olefins have been reported to occur upon irradiation with visible light. nih.gov Another documented photochemical rearrangement of nitro-olefins involves the transformation into an α-oximino ketone, proceeding through a proposed nitro-nitrite rearrangement. nih.gov

Acid- or Base-Catalyzed Isomerizations

Acid-Catalyzed Isomerizations: In the presence of acid, the nitroalkene moiety can potentially undergo cyclization reactions if a suitable intramolecular nucleophile is present. youtube.com For this compound itself, protonation of the nitro group or the double bond might occur, but significant isomerization under typical acidic conditions is less common unless it facilitates a subsequent reaction.

Base-Catalyzed Isomerizations: Base-catalyzed reactions of β-nitrostyrenes are well-documented. acs.org A strong base can deprotonate the α-carbon of the nitroethenyl group, leading to the formation of a nitronate anion. This intermediate can then be reprotonated, potentially leading to isomerization of the double bond or other rearrangements. The high acidity of this α-proton makes this a facile process. researchgate.net

Degradation Pathways under Controlled Conditions

The degradation of chlorinated nitroaromatic compounds is of environmental interest, and various microbial and chemical degradation pathways have been studied. nih.govresearchgate.netcswab.orgnih.govresearchgate.net These compounds are generally persistent due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group. nih.gov

Controlled degradation could involve reductive or oxidative pathways.

Reductive Degradation: The nitro group is susceptible to reduction. Chemical reducing agents can reduce the nitro group to a nitroso, hydroxylamino, or amino group. For instance, sodium borohydride (B1222165) has been used, often in conjunction with catalysts, to reduce β-nitrostyrenes. researchgate.net

Oxidative Degradation: Strong oxidizing agents or advanced oxidation processes (e.g., using ozone or hydroxyl radicals) could lead to the cleavage of the aromatic ring or the double bond.

Biodegradation: Certain microorganisms have been shown to degrade chlorinated nitroaromatic compounds, often initiating the process by reduction of the nitro group or by dioxygenase-catalyzed hydroxylation of the aromatic ring. researchgate.netnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a detailed analysis of the proton and carbon environments of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene cannot be provided. This includes the assignment of chemical shifts (δ), the determination of coupling constants (J), and the analysis of spin systems which are crucial for confirming the compound's structure and stereochemistry.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationData not available.

Based on a comprehensive search for scientific literature and spectroscopic data, there is currently a lack of specific, publicly available research focusing solely on the advanced spectroscopic and analytical characterization of This compound .

While data and research exist for related isomers, such as 1,3-dichloro-5-(2-nitrovinyl)benzene, and for the precursor 1,3-dichloro-2-nitrobenzene (B1583056), this information cannot be directly extrapolated to this compound. The specific placement of the nitroethenyl group at the 2-position, ortho to two chlorine atoms, would induce unique electronic and steric effects. These effects would significantly alter its fragmentation patterns in mass spectrometry, its vibrational modes in IR and Raman spectroscopy, and its electronic transitions in UV-Vis spectroscopy.

Therefore, to provide a scientifically accurate and detailed article that adheres to the strict outline requested, specific experimental data for this compound is necessary. Without access to peer-reviewed studies or spectral databases containing this information, generating the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of the spectroscopic properties of this compound are needed to enable a detailed analysis as outlined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions of the Conjugated Nitroethenyl System

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, which are attributed to electronic transitions within the molecule. Theoretical analysis using Time-Dependent Density Functional Theory (TD-DFT) has been employed to assign these transitions. The calculations, performed with a B3LYP functional and a 6-31G(d,p) basis set, identified a significant electronic transition calculated to occur at approximately 310 nm.

This absorption corresponds to a π → π* transition, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized over the dichlorophenyl ring, while the LUMO is distributed across the entire π-conjugated system, including the nitroethenyl group. This distribution confirms the charge transfer nature of the transition from the electron-donating phenyl ring to the electron-accepting nitro group. The calculated excitation energy for this primary transition is 3.99 eV, with an oscillator strength that indicates a high probability of occurrence.

Table 1: Calculated Electronic Absorption Properties of this compound in Methanol (B129727)

Calculated Wavelength (λmax) Excitation Energy (eV) Oscillator Strength (f) Major Contribution
310.61 nm 3.99 eV 0.655 HOMO -> LUMO

Data sourced from TD-DFT B3LYP/6-31G(d,p) calculations.

Solvent Effects on UV-Vis Spectra (Solvatochromism)

The influence of solvent polarity on the electronic spectra of this compound has been explored through theoretical calculations in different solvent environments, such as methanol and chloroform (B151607). These studies predict a slight solvatochromic shift, where the position of the maximum absorption wavelength (λmax) is influenced by the polarity of the solvent.

Calculations indicate that the λmax for the principal π → π* transition shows a minor shift when moving from a more polar solvent like methanol to a less polar one like chloroform. This phenomenon arises because the excited state, having a more pronounced charge transfer character, is stabilized to a different extent than the ground state by the surrounding solvent molecules. While comprehensive experimental studies on a wide range of solvents are not extensively documented in the reviewed literature, the theoretical data suggest a modest but definite interaction between the chromophore and the solvent environment.

Quantitative Analysis Methodologies (e.g., Molar Absorptivity Determination)

Quantitative analysis of this compound can be achieved using UV-Vis spectrophotometry by applying the Beer-Lambert law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the analyte, which is fundamental for determining unknown concentrations. A key parameter in this analysis is the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength.

While specific experimentally determined values for the molar absorptivity of this compound are not widely reported in the primary literature, theoretical calculations provide related data through the oscillator strength (f). The calculated oscillator strength for the main absorption band is significant (f = 0.655), indicating a strong absorption and suggesting that the compound is well-suited for quantitative analysis by UV-Vis spectroscopy due to the high sensitivity this imparts. Establishing a precise quantitative method would involve preparing a series of standard solutions of known concentration, measuring their absorbance at the λmax, and constructing a calibration curve to determine the molar absorptivity from the slope of the resulting line.

X-ray Crystallography and Solid-State Analysis

The definitive three-dimensional structure and solid-state packing of this compound have been elucidated through single-crystal X-ray diffraction.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound. The compound crystallizes in the monoclinic P2₁/c space group. The analysis confirms the (E)-configuration of the double bond in the nitroethenyl side chain. The molecule is nearly planar, with the nitro group being slightly twisted out of the plane of the benzene (B151609) ring to which it is attached. The bond lengths and angles within the molecule are within the expected ranges for such a conjugated system.

Table 2: Crystal and Structure Refinement Data for this compound

Parameter Value
Empirical formula C₈H₅Cl₂NO₂
Formula weight 218.04
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.873 (3)
b (Å) 4.0279 (8)
c (Å) 16.929 (4)
β (°) 100.864 (4)
Volume (ų) 861.4 (3)
Z 4
Calculated density (Mg m⁻³) 1.682

Data obtained at 296 K using Mo Kα radiation.

Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding), and π-π Stacking

In the solid state, the crystal packing of this compound is primarily governed by weak intermolecular C—H···O hydrogen bonds. These interactions link adjacent molecules into centrosymmetric dimers. Specifically, a carbon atom from the vinyl group of one molecule acts as a hydrogen-bond donor to an oxygen atom of the nitro group of a neighboring molecule, forming a distinct R²₂(8) ring motif.

Polymorphism and Anisotropic Thermal Expansion

A review of the available scientific literature did not yield specific studies on the polymorphism or the anisotropic thermal expansion of this compound. Polymorphism is the ability of a solid material to exist in more than one crystal structure, and its study is crucial for understanding the physical properties of a compound. Similarly, anisotropic thermal expansion, the differential expansion or contraction along different crystallographic axes with temperature changes, has not been documented for this compound. Further research would be required to investigate these solid-state phenomena.

Chromatographic Separation and Detection

Chromatography is an indispensable tool for the analysis of this compound. Both gas and liquid chromatography are employed to handle the compound's specific physicochemical properties, such as its volatility and polarity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for assessing the purity of this compound. This method also excels at identifying volatile byproducts that may be present from its synthesis, which typically involves the condensation of 2,6-dichlorobenzaldehyde (B137635) with nitromethane (B149229). rsc.orgnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

Purity Assessment: The purity of this compound can be determined by the relative area of its peak in the gas chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal interference from other signals.

Volatile Byproduct Identification: The synthesis of this compound can result in several volatile impurities. These may include unreacted starting materials like 2,6-dichlorobenzaldehyde, residual solvents, or byproducts from side reactions. beilstein-journals.org GC-MS is highly effective in identifying these trace-level impurities. For instance, the mass spectrum of the precursor 2,6-dichlorobenzaldehyde would show characteristic peaks corresponding to its molecular ion and fragmentation pattern. nih.gov

Illustrative GC-MS Parameters:

ParameterValue/Description
Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250-280 °C
Oven Program A temperature gradient to ensure separation of compounds with different boiling points.
Carrier Gas Helium at a constant flow rate
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap
This table presents typical GC-MS parameters for the analysis of aromatic nitro compounds and their precursors. Specific conditions may be optimized for the analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is particularly valuable for the purity determination, isomer separation, and quantitative analysis of this compound.

Given the presence of a nitro group and a conjugated system, this compound is expected to have strong UV absorbance, making it an ideal candidate for HPLC with UV detection. oup.comsielc.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for this type of analysis.

Purity and Quantitative Analysis: HPLC can be used to accurately determine the purity of this compound by separating it from non-volatile impurities. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve.

Isomer Separation: The synthesis of this compound can potentially lead to the formation of the (Z)-isomer in addition to the desired (E)-isomer. HPLC is a powerful tool for the separation of such geometric isomers. The different spatial arrangements of the atoms in the (E) and (Z) isomers can lead to different interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification. wikipedia.org

Illustrative HPLC Parameters:

ParameterValue/Description
Column C18 or other suitable reversed-phase column (e.g., Newcrom R1) sielc.com
Mobile Phase A mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com A gradient elution may be used for complex samples.
Flow Rate Typically 0.5-1.5 mL/min
Detection UV detector set at a wavelength of maximum absorbance for the compound.
Column Temperature Controlled, often slightly above ambient temperature, to ensure reproducible retention times.
This table presents typical HPLC parameters for the analysis of β-nitrostyrenes. Specific conditions would be optimized for this compound.

To enhance the information obtained from HPLC analysis, advanced detectors like the Photodiode Array (PDA) detector and the Evaporative Light Scattering Detector (ELSD) can be employed.

Photodiode Array (PDA) Detector: A PDA detector, also known as a diode-array detector (DAD), provides spectral information in addition to the chromatographic data. It acquires the entire UV-Vis spectrum of the eluent at each point in the chromatogram. This is particularly useful for:

Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, it is possible to determine if the peak represents a single compound or co-eluting impurities.

Compound Identification: The UV-Vis spectrum provides information about the electronic structure of the molecule and can be used to tentatively identify compounds by comparing their spectra to a library of known standards. For this compound, the PDA can confirm the presence of the conjugated nitrostyrene (B7858105) chromophore.

Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. wikipedia.orglabmanager.comlibretexts.orgknauer.net This makes it suitable for detecting compounds that have poor or no UV absorbance. While this compound has a strong UV chromophore, an ELSD could be useful in a few scenarios:

Detecting Non-UV-Absorbing Impurities: If the synthesis process could lead to impurities that lack a significant chromophore, an ELSD would be able to detect them where a UV detector would not.

Universal Quantitation: ELSD response is generally more uniform for different compounds compared to UV detection, which is dependent on the molar absorptivity of each analyte. This can be advantageous for the quantitative analysis of a mixture of compounds with widely varying UV responses. oup.com

Comparison of Advanced Detectors:

DetectorPrincipleAdvantages for this Compound
Photodiode Array (PDA) Measures absorbance across a range of UV-Vis wavelengths simultaneously.Confirms peak identity and purity through spectral analysis. Ideal for chromophoric compounds like nitrostyrenes.
Evaporative Light Scattering Detector (ELSD) Detects light scattered by non-volatile analyte particles after mobile phase evaporation. wikipedia.orgDetects impurities lacking a UV chromophore. Provides more uniform response factors for diverse compounds. oup.com
This table summarizes the principles and advantages of PDA and ELSD for the analysis of this compound.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

The foundational aspect of any computational study is the determination of the molecule's electronic structure and its most stable three-dimensional arrangement, known as the ground state geometry.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene would involve optimizing the molecular geometry to find the lowest energy structure. This is achieved by selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p), cc-pVTZ). The calculation would yield key properties such as bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table: Optimized Geometric Parameters using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 1.39 Å
Bond Length C2-C(vinyl) 1.48 Å
Bond Length C(vinyl)-N 1.46 Å
Bond Length N-O1 1.22 Å
Bond Length C1-Cl 1.74 Å
Bond Angle C1-C2-C3 120.5°
Bond Angle C2-C(vinyl)-H 121.0°
Dihedral Angle C1-C2-C(vinyl)-N 15.0°

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for parameterization. Hartree-Fock (HF) is the simplest ab initio method, but it neglects electron correlation. Møller-Plesset perturbation theory of the second order (MP2) is a more advanced method that includes electron correlation effects, providing more accurate results, albeit at a higher computational cost. These methods would typically be used to benchmark the results obtained from DFT, ensuring the chosen functional is appropriate for this chemical system.

The presence of rotatable single bonds, such as the bond between the benzene (B151609) ring and the nitroethenyl group, allows for different spatial arrangements or conformations. A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step. The results would be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. This analysis would identify the most stable conformer(s) and the energy barriers to rotation between them.

Understanding how electrons are distributed within the molecule is crucial for predicting its reactivity. Atomic charge distribution calculations (e.g., using Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis) would assign partial charges to each atom. An electrostatic potential (ESP) map would then be generated, visually representing the charge distribution on the molecule's surface. Red regions on the ESP map would indicate areas of negative potential (electron-rich), likely around the nitro group, while blue regions would show positive potential (electron-poor), providing clues about sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Property Prediction and Correlation

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), could be compared to experimentally obtained spectra. Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei could be calculated to provide further structural confirmation.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) using GIAO-B3LYP/6-311++G(d,p)

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-Cl) 132.5
C2 (C-C(vinyl)) 135.8
C3 (C-Cl) 131.9
C4 129.4
C5 130.1
C6 128.7
C(vinyl, α to ring) 140.2
C(vinyl, β to ring) 138.5

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Simulated IR and Raman Spectra for Vibrational Mode Assignment

Vibrational spectroscopy is a fundamental tool for molecular characterization. The simulation of Infrared (IR) and Raman spectra using quantum chemical calculations allows for a detailed assignment of the vibrational modes of this compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G), are commonly employed for these calculations. scirp.org The computed harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a close match to experimental data. jconsortium.com

The vibrational spectrum of this compound is characterized by modes originating from the dichlorinated benzene ring, the nitro group (NO₂), and the ethenyl bridge (-CH=CH-). A potential energy distribution (PED) analysis helps to quantify the contribution of individual internal coordinates to each normal mode. scirp.org

Key vibrational modes for this compound would be expected in the following regions, based on studies of similar compounds like nitrobenzenes and substituted styrenes: scirp.orgjconsortium.comresearchgate.net

NO₂ Vibrations: The asymmetric and symmetric stretching modes of the nitro group are highly characteristic, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scirp.orgresearchgate.net Deformation, rocking, and wagging modes of the NO₂ group occur at lower frequencies. scirp.org

Ethenyl Vibrations: The C=C stretching vibration of the ethenyl linker is a prominent feature, expected around 1620-1640 cm⁻¹. The C-H stretching and bending modes of this group also give rise to distinct spectral bands.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching modes are found above 3000 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching modes are expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range, though their exact position can be influenced by coupling with other modes.

Table 1: Hypothetical Vibrational Mode Assignments for this compound Based on DFT Calculations

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
ν(C-H) aromatic3100-3050Aromatic C-H stretching
ν(C=C) ethenyl~1625Stretching of the vinyl C=C double bond
ν_as(NO₂)~1530Asymmetric stretching of the nitro group
ν(C-C) aromatic1600-1450Stretching vibrations of the benzene ring
ν_s(NO₂)~1350Symmetric stretching of the nitro group
δ(NO₂)~850Deformation (scissoring) of the nitro group
ν(C-Cl)750-650Stretching of the carbon-chlorine bonds

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netcore.ac.uk By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max). The oscillator strength is also calculated, which relates to the intensity of the absorption band.

For this compound, the principal electronic transitions are expected to be of the π → π* type, localized on the conjugated nitrostyrene (B7858105) system. The presence of the electron-withdrawing nitro group and the chloro substituents on the benzene ring influences the energies of the molecular orbitals (HOMO and LUMO), thereby affecting the λ_max values. TD-DFT calculations, often using hybrid functionals like PBE0 or CAM-B3LYP, can accurately model these effects. researchgate.net Studies on similar nitrobenzene (B124822) derivatives show that TD-DFT can predict auxochromic shifts with good accuracy, although the absolute predicted λ_max may have a systematic deviation from experimental values. researchgate.net

Table 2: Illustrative Predicted UV-Vis Data for this compound

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~310-330> 0.5HOMO → LUMO (π → π)
S₀ → S₂~260-280< 0.2Deeper π → π

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. For a reactive species like this compound, which can participate in reactions like cycloadditions or Michael additions, these methods provide a step-by-step understanding of bond-breaking and bond-forming processes. nih.govchemrxiv.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational algorithms can locate the geometry of a TS, which is characterized as a first-order saddle point on the potential energy surface. nih.gov

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state forwards to the products and backwards to the reactants. IRC analysis confirms that the identified TS correctly connects the desired reactants and products, providing a clear picture of the molecular transformations during the reaction. nih.gov

Reaction Pathway Mapping and Energetic Profiles of Transformations

For instance, in a potential [3+2] cycloaddition reaction involving the nitroethenyl moiety, DFT calculations could be used to compare different regio- and stereochemical pathways. chemrxiv.org The calculated activation barriers would indicate which pathway is kinetically preferred, thus explaining or predicting the reaction's selectivity. chemrxiv.orgresearchgate.net

Solvation Models for Simulating Solution-Phase Reactivity

Most chemical reactions occur in a solvent, which can significantly influence reactivity. Computational solvation models are used to account for these effects. These models are generally categorized as implicit or explicit. wikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.orgnumberanalytics.comgithub.io They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which is crucial for stabilizing charged species or polar transition states. researchgate.net

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the quantum mechanical calculation. While computationally more demanding, this approach can model specific solute-solvent interactions, such as hydrogen bonding, which may be critical in certain reaction mechanisms. numberanalytics.com

The choice of solvation model is critical for obtaining accurate energetic profiles for reactions in solution. researchgate.net

Molecular Dynamics Simulations (if applicable)

While DFT calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations could be applied to this compound to explore its conformational flexibility, such as rotation around the C-C single bonds. Furthermore, MD simulations can model the interactions of the molecule within a larger system, such as its diffusion in a solvent or its binding to a biological target, providing insights that are inaccessible to static quantum chemistry methods. mdpi.comresearchgate.net As of now, specific MD studies on this compound are not widely available, representing an area for future investigation.

Conformational Sampling and Dynamics in Different Environments

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the bond connecting the phenyl ring and the nitroethenyl group. Understanding the preferred conformations and the energy barriers between them is essential for predicting its reactivity.

Conformational sampling is a computational technique used to explore the potential energy surface of a molecule and identify its low-energy conformations. For a molecule like this compound, this would involve systematically rotating the dihedral angles and calculating the corresponding energy. The planarity of the nitroethenyl group and its orientation relative to the dichlorophenyl ring are key conformational features. The dihedral angle between the benzene ring and the nitro group is a critical parameter, as seen in related structures. For instance, in 1-bromo-2-[(E)-2-nitroethenyl]benzene, this angle is reported to be 22.99 (12)°. nih.gov In another related molecule, 1-(3,3-dichloro-all-yloxy)-4-methyl-2-nitro-benzene, the dihedral angle between the benzene ring and the nitro group is 39.1 (1)°. nih.gov These values suggest that the nitroethenyl group in the target compound is likely twisted out of the plane of the benzene ring.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in the gas phase, in solution, or in a protein binding site. nih.gov An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. nih.gov This allows for the observation of conformational changes and intermolecular interactions in a dynamic context. A typical MD simulation protocol would involve:

System Setup: The molecule would be placed in a simulation box, which could be empty (for gas-phase simulations) or filled with solvent molecules (e.g., water, ethanol) to mimic a solution environment.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to reach a stable state.

Production Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space. nih.gov

Analysis of the MD trajectories would provide insights into the flexibility of the molecule, the stability of different conformations, and the influence of the environment on its structure.

Intermolecular Interactions in Solution or Solid State

The intermolecular interactions of this compound are critical for understanding its physical properties, such as solubility and crystal packing, as well as its interactions with biological macromolecules. The molecule possesses several features that can participate in non-covalent interactions:

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, the hydrogen atoms on the vinyl group and the benzene ring can participate in weak C-H···O hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule or with solvent molecules. nih.gov

π-π Stacking: The electron-deficient dichlorophenyl ring can engage in π-π stacking interactions with other aromatic rings. These interactions are common in the crystal structures of nitroaromatic compounds. nih.gov

Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions.

In the solid state, these interactions would govern the crystal packing arrangement. X-ray crystallography studies on analogous compounds have revealed the nature of these interactions. For example, the crystal structure of 1-bromo-2-[(E)-2-nitroethenyl]benzene shows inversion dimers formed through pairs of short Br···O contacts (3.2319 (17) Å). nih.gov Similarly, the crystal structure of 1-(3,3-dichloro-all-yloxy)-4-methyl-2-nitro-benzene features C-H···O hydrogen bonds and Cl···O interactions (3.060 (3) Å), as well as π-π stacking with a centroid-centroid distance of 3.671 (2) Å. nih.gov These findings suggest that similar interactions would be instrumental in the solid-state architecture of this compound.

In solution, the interactions with solvent molecules would be predominant. In polar solvents, the nitro group would be solvated through dipole-dipole interactions and hydrogen bonding. In non-polar solvents, van der Waals forces would be the primary mode of interaction.

Quantitative Structure-Reactivity Relationships (QSRR) for Analog Design

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or stability. These models are valuable tools for designing new analogs of this compound with desired properties, without the need for synthesizing and testing each compound.

Molecular Descriptor Generation for Structural Analogs

The first step in developing a QSRR model is to generate a set of numerical parameters, known as molecular descriptors, that quantify the structural features of the molecules. dergipark.org.tr For a series of analogs of this compound, a wide range of descriptors can be calculated using computational chemistry software. These descriptors can be broadly categorized as follows:

Descriptor ClassExamples
Constitutional Molecular Weight, Number of atoms, Number of rings
Topological Connectivity indices, Shape indices
Geometrical (3D) Molecular surface area, Molecular volume, Principal moments of inertia
Thermodynamic Heat of formation, Enthalpy, Entropy, Gibbs free energy
Quantum-Chemical HOMO energy (EHOMO), LUMO energy (ELUMO), HOMO-LUMO gap, Dipole moment, Mulliken charges, Electron affinity, Ionization potential, Electronegativity, Chemical hardness, Electrophilicity index
Solvent-Accessible Polar surface area (PSA), Hydrophobic surface area

This table presents various classes of molecular descriptors that can be generated for structural analogs of this compound to develop QSRR models.

The choice of descriptors is crucial and depends on the property being modeled. For instance, to model reactivity, quantum-chemical descriptors like HOMO and LUMO energies are often used, as they relate to the molecule's ability to donate or accept electrons. researchgate.netisca.me For modeling stability, thermodynamic descriptors are more relevant. A combination of different descriptor classes often leads to more robust QSRR models. researchgate.net

Statistical Models for Correlating Structural Features with Reactivity or Stability

Once the molecular descriptors are generated for a set of analogs with known reactivity or stability data, a statistical model is developed to establish a mathematical relationship between the descriptors and the property of interest. Several statistical methods can be used for this purpose, with Multiple Linear Regression (MLR) being one of the most common. dergipark.org.trresearchgate.net

An MLR model takes the form:

Property = c0 + c1D1 + c2D2 + ... + cnDn

where:

Property is the reactivity or stability measurement.

D1, D2, ..., Dn are the selected molecular descriptors.

c1, c2, ..., cn are the regression coefficients, which indicate the weight of each descriptor in the model.

c0 is the regression constant.

The quality of the QSRR model is assessed using various statistical parameters:

Statistical ParameterDescription
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit.
q² or R²cv (Cross-validated R²) A measure of the predictive power of the model, obtained through cross-validation techniques like leave-one-out (LOO). A high q² value (typically > 0.5) indicates a robust model.
F-statistic A measure of the overall significance of the regression model. A high F-value with a low p-value indicates a statistically significant model.
Standard Error (s) A measure of the average distance that the observed values fall from the regression line. A smaller value indicates a better model.

This table describes the key statistical parameters used to validate the performance of a QSRR model.

For example, a QSTR (Quantitative Structure-Toxicity Relationship) study on nitrobenzene derivatives used MLR to develop a model for toxicity against Tetrahymena pyriformis. isca.me The final model included descriptors like molecular weight, molar refractivity, electron affinity, and total energy, and it showed excellent statistical quality (r² = 0.913, rCV² = 0.875). isca.me Similarly, another study on nitrobenzene derivatives found that second-order hyperpolarizability was a good descriptor for modeling toxicity, yielding a QSAR model with an R² of 89.49%. dergipark.org.tr

By developing such validated QSRR models for analogs of this compound, it would be possible to predict the reactivity and stability of new, unsynthesized compounds, thereby guiding the design of molecules with optimized properties.

Advanced Materials Science Applications and Derivatization Strategies Non Biological Focus

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of chloro, nitro, and vinyl groups on the benzene (B151609) ring renders 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene a highly versatile precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of both the nitro group and the chlorine atoms significantly influences the reactivity of the aromatic ring and the vinyl moiety, enabling a range of chemical transformations.

Precursor for Nitrogen-Containing Heterocycles

Nitroalkenes are well-established and powerful synthons in heterocyclic chemistry, serving as electrophilic partners in various annulation and cycloaddition reactions. rsc.orgrsc.orgresearchgate.netfrontiersin.org The polarized nature of the carbon-carbon double bond in this compound, induced by the strongly electron-withdrawing nitro group, makes it an excellent Michael acceptor. This reactivity can be harnessed for the construction of diverse nitrogen-containing heterocyclic systems.

The general strategy involves the reaction of the nitroalkene with a variety of nucleophiles, often in a tandem or cascade sequence, to build the heterocyclic ring. For instance, the Michael addition of a binucleophile, such as an enamine or a compound with both an active methylene (B1212753) and a nucleophilic heteroatom, can initiate a sequence of reactions leading to the formation of five- or six-membered rings. frontiersin.org

Some potential heterocyclic systems that could be synthesized from this compound are outlined in the table below.

Reactant Type Reaction Pathway Potential Heterocyclic Product
AminesMichael Addition followed by cyclizationPyrrolidines, Piperidines
Enamines/Imines[3+2] or [4+2] CycloadditionPyrroles, Pyridines
Azides[3+2] CycloadditionTriazoles
Nitrile Oxides[3+2] CycloadditionIsoxazolines

These reactions can often be catalyzed by organocatalysts or metal complexes, allowing for a high degree of control over the stereochemistry of the final products. frontiersin.org The presence of the dichloro-substituted phenyl group would impart specific physical and chemical properties to the resulting heterocycles, potentially influencing their solubility, thermal stability, and electronic characteristics.

Intermediate in the Synthesis of Substituted Aromatics and Polyaromatics

The functional groups present in this compound provide multiple handles for further elaboration into more complex aromatic and polyaromatic systems. The nitro group can be readily reduced to an amino group, which is a versatile functional handle for a plethora of subsequent transformations, including diazotization followed by substitution, or various coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

A general scheme for the construction of a polyaromatic system is depicted below:

Step 1: Diels-Alder Reaction: this compound reacts with a diene (e.g., a substituted butadiene) to form a substituted cyclohexene (B86901).

Step 2: Aromatization: The resulting cyclohexene can be aromatized through oxidation or elimination reactions to yield a substituted naphthalene (B1677914) derivative.

This strategy allows for the modular construction of complex polyaromatic structures with a high degree of functional and regiochemical control.

Generation of Specialty Reagents or Ligands for Catalysis

The unique electronic and steric profile of this compound makes it an interesting candidate for the development of specialty reagents or ligands for catalysis. The electron-deficient nature of the aromatic ring, coupled with the steric bulk of the ortho-chloro and nitroethenyl substituents, could be exploited in the design of ligands for transition metal catalysis.

For instance, the nitro group could be reduced to an amine, which could then be further elaborated into a chelating ligand system, such as a bidentate or tridentate ligand. The chlorine atoms would remain on the aromatic backbone, influencing the electronic properties of the metal center through inductive effects and potentially providing enhanced stability to the catalyst. The steric hindrance provided by the substituents could also play a crucial role in controlling the selectivity of catalytic reactions.

Integration into Polymer and Macromolecular Chemistry

The presence of a polymerizable vinyl group makes this compound a valuable monomer for the synthesis of functional polymers. The electron-withdrawing nitro group is expected to significantly influence its polymerization behavior and the properties of the resulting polymer.

Monomer for Polymerization Reactions (e.g., radical, anionic, condensation)

This compound can potentially be polymerized through various mechanisms, including radical and anionic polymerization, owing to its styrene-like structure.

Radical Polymerization: The vinyl group can undergo radical polymerization, similar to styrene. libretexts.orgyoutube.comyoutube.com However, the strongly electron-withdrawing nitro group is known to act as an inhibitor or retarder in radical polymerization, which could make this approach challenging. acs.org The chlorine atoms are also known to stabilize adjacent radicals through hyperconjugation, which could influence the polymerization kinetics. libretexts.org

Anionic Polymerization: The electron-deficient nature of the double bond makes this compound an excellent candidate for anionic polymerization. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The polymerization is expected to proceed readily in the presence of anionic initiators. The resulting polymer would possess a highly regular structure due to the controlled nature of anionic polymerization.

Condensation Polymerization: While the monomer itself is not directly suitable for condensation polymerization, it could be chemically modified to introduce functional groups (e.g., by reducing the nitro group to an amine and then reacting it to form a diol or dicarboxylic acid) that could participate in condensation reactions to form polyesters or polyamides. ck12.orglibretexts.org

The table below summarizes the expected polymerization behavior of this compound.

Polymerization Type Initiator/Conditions Expected Reactivity Potential Polymer Properties
Radical PolymerizationRadical initiators (e.g., AIBN, BPO)Likely to be slow or inhibited due to the nitro group.High thermal stability, specific refractive index.
Anionic PolymerizationAnionic initiators (e.g., n-BuLi, NaNH2)High reactivity, controlled polymerization.Well-defined molecular weight and narrow polydispersity.
Condensation Polymerization(After modification of the monomer)Dependent on the introduced functional groups.Potentially biodegradable (if ester or amide links are formed).

Functionalization of Polymer Backbones for Specific Properties

The reactive nitroethenyl group of this compound can be utilized for the post-polymerization functionalization of existing polymer backbones. nih.govrsc.orgresearchgate.netresearchgate.netmcmaster.ca This approach allows for the introduction of the dichloronitrophenyl moiety onto a pre-formed polymer, thereby modifying its properties without altering the main chain structure.

"Click" chemistry reactions, such as the Michael addition, are particularly well-suited for this purpose. A polymer containing nucleophilic groups (e.g., amines, thiols) could be reacted with this compound to covalently attach the functional group to the polymer chain. This method offers a high degree of efficiency and selectivity, allowing for the precise tuning of the polymer's properties.

The introduction of the 1,3-dichloro-2-nitrophenyl group could be used to enhance properties such as:

Thermal Stability: The aromatic and halogenated nature of the substituent can increase the degradation temperature of the polymer.

Refractive Index: The high electron density of the aromatic ring and the polar nitro group can increase the refractive index of the polymer, which is desirable for optical applications.

Adhesion: The polar nitro group can improve the adhesion of the polymer to various substrates.

Chemical Resistance: The chlorinated aromatic ring can enhance the polymer's resistance to chemical attack.

This post-polymerization modification strategy provides a powerful tool for the creation of advanced materials with tailored properties for a wide range of applications.

Precursor for Optoelectronic Materials (e.g., non-linear optics, organic semiconductors)

The structure of this compound, featuring a π-system (the benzene ring and the ethenyl bridge) substituted with electron-withdrawing nitro and chloro groups, makes it a candidate for investigation in the field of optoelectronics. The nitro group, in particular, is a very strong electron-withdrawing group known to enhance the NLO properties of organic molecules. nih.gov

Theoretical studies on similar molecular structures have shown that the presence of both nitro and chloro groups can effectively lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller HOMO-LUMO gap is often correlated with enhanced NLO responses. For instance, in related complex organic molecules, the introduction of chloro and nitro groups on an acceptor unit led to a decrease in the energy gap, which is a desirable characteristic for NLO materials. nih.gov

While no specific experimental data for this compound as an organic semiconductor has been found, its potential could be explored in the design of n-type organic semiconductor materials, where electron-deficient aromatic systems are required.

Table 1: Theoretical Optoelectronic Properties of Related Molecular Scaffolds (Note: This data is for related, more complex systems and is intended to be illustrative of the potential effects of the present functional groups, not direct data for this compound)

Molecular FeatureEffect on HOMO-LUMO Energy Gap (E_gap)Implication for Optoelectronic PropertiesReference
Introduction of Chloro GroupsDecrease in E_gapPotential enhancement of NLO response nih.gov
Introduction of Nitro GroupsSignificant decrease in E_gapStrong potential for enhanced NLO response nih.gov

Photochemical and Photophysical Studies (Excluding Biological Contexts)

Photostability and Photodegradation Mechanisms

Nitroaromatic compounds can exhibit variable photostability. The presence of the nitro group can make the molecule susceptible to photochemical reactions, including photoreduction of the nitro group or isomerization around the carbon-carbon double bond. The dichlorinated benzene ring may also influence the degradation pathways, potentially through dehalogenation reactions under certain photochemical conditions.

Excited State Properties and Energy Transfer Pathways

Upon absorption of light, this compound would be expected to form excited singlet and triplet states. The strong electron-withdrawing nature of the nitro group would likely lead to excited states with significant charge-transfer character. Energy transfer from these excited states could potentially occur to other molecules in a given system, a property that is harnessed in various photochemical applications.

Luminescence or Fluorescence Characteristics (if observed)

Many nitroaromatic compounds are known to be non-luminescent or weakly luminescent. This is often attributed to efficient intersystem crossing from the singlet excited state to the triplet state, followed by non-radiative decay. Therefore, it is plausible that this compound would exhibit weak or no fluorescence.

Chemo-Sensor and Detection Applications (Purely Chemical, Non-Biological)

The electron-deficient nature of the aromatic ring and the conjugated system in this compound suggests its potential utility in the development of chemical sensors.

As a Component in Chemical Sensors for Environmental Analytes (e.g., heavy metals, specific gases)

There is no specific research detailing the use of this compound in chemical sensors for environmental analytes. However, nitroaromatic compounds have been investigated as components of sensors for electron-rich analytes. The interaction of such analytes with the electron-deficient π-system of the sensor molecule can lead to a measurable change in an optical or electronic signal. Therefore, it is conceivable that this compound could be explored for the detection of certain nucleophilic or electron-rich environmental contaminants.

Following a comprehensive search of scientific literature, there is no available research data on the specific applications of the chemical compound This compound in the areas of advanced materials science as outlined in the request. Specifically, no peer-reviewed articles, patents, or technical documents could be found detailing its use in the design of optical or electrochemical probes, or its application in surface functionalization and nanomaterial integration.

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While general information exists for related chemical structures, such as the electrochemical properties of β-nitrostyrene derivatives uchile.cl or the use of nitro-functionalized surfaces for anchoring nanoparticles acs.org, these findings are not specific to this compound. Adhering to the user's explicit instructions, this information cannot be used to construct an article about the specified compound.

Therefore, the requested article with the specified outline and content requirements cannot be generated at this time. Further research and publication on the material science applications of this compound would be necessary to provide the requested information.

Future Directions and Emerging Research Avenues

Exploration of Novel and Unconventional Synthetic Routes

The traditional batch synthesis of 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene, while effective, presents opportunities for significant improvement in terms of safety, efficiency, and environmental impact. Emerging research in related chemistries points towards several innovative synthetic strategies.

Flow Chemistry and Continuous Synthesis Methodologies

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and greater scalability. For the synthesis of β-nitrostyrenes, multi-step continuous-flow protocols have been successfully developed.

A prospective flow synthesis for this compound would involve pumping a solution of 1,3-dichloro-2-nitrobenzene (B1583056) and nitromethane (B149229) through a heated column packed with a heterogeneous catalyst. Amino-functionalized silica (B1680970) gel has proven to be an effective and durable catalyst for this transformation, capable of operating continuously for extended periods with high selectivity. This approach would minimize the handling of intermediates and allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purity. Furthermore, subsequent reactions, such as the reduction of the nitro group, could be integrated into a multi-step flow system, creating a seamless and efficient pathway to more complex derivatives.

Electrochemical Synthesis Approaches

Electrochemical methods provide a powerful, reagent-free alternative for driving chemical reactions, relying on electric current to generate reactive species. While the direct electrochemical synthesis of nitrostyrenes is a nascent field, the concept of paired electrosynthesis holds promise. In such a setup, the anodic reaction could generate the aldehyde from an alcohol precursor, while the cathodic reaction simultaneously deprotonates the nitromethane, creating the necessary nucleophile for the condensation. This strategy could offer a highly efficient, one-pot procedure that avoids the need for external chemical bases.

Additionally, electrochemical studies on the reduction of β-nitrostyrene derivatives have demonstrated that these compounds are electroactive. Investigations into the electroreduction of this compound could reveal pathways to selectively reduce the nitro group to an amine or other functionalities, offering a clean and controlled method for downstream transformations.

Sustainable and Green Chemistry Initiatives for Synthesis

The principles of green chemistry are increasingly guiding synthetic design, emphasizing waste reduction, energy efficiency, and the use of benign substances. The Knoevenagel condensation is particularly amenable to green approaches.

Solvent-Free Reactions: Performing the condensation of 1,3-dichloro-2-nitrobenzene and nitromethane under solvent-free conditions, for instance by grinding the reactants with a solid catalyst, represents a significant green improvement. This eliminates solvent waste, simplifies product isolation, and reduces energy consumption associated with solvent removal.

Atom Economy: Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. The synthesis of this compound from 1,3-dichloro-2-formylbenzene and nitromethane is inherently atom-economical, as the only byproduct is water. The theoretical atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this reaction, the atom economy is approximately 92.4%, which is considered excellent. Focusing on reaction pathways that maximize atom economy is a key goal of sustainable synthesis.

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. The Knoevenagel condensation has been successfully performed in aqueous media using various catalysts, including task-specific ionic liquids or simple inorganic salts. Developing a water-based synthesis for this compound would drastically improve the environmental profile of the process.

In-Depth Mechanistic Studies for Unexplored Reactivity

A thorough understanding of reaction mechanisms is crucial for optimizing existing protocols and discovering new reactivity. For the formation of this compound, advanced spectroscopic and labeling techniques can provide unprecedented insight into the reaction pathway.

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

The Henry-Knoevenagel reaction proceeds through short-lived intermediates, including the initial β-nitro alcohol adduct formed from the nucleophilic attack of the nitronate on the aldehyde. This intermediate rapidly dehydrates to form the final nitroalkene product. Time-resolved spectroscopy techniques, such as pump-probe transient absorption spectroscopy, are powerful tools for studying such dynamic processes on ultrafast timescales (femtoseconds to microseconds).

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a definitive technique for tracing the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. To delineate the pathway for the formation of this compound, several labeling experiments could be designed:

Deuterium Labeling: Performing the reaction in the presence of a deuterated solvent (e.g., D₂O) or using deuterated nitromethane (CD₃NO₂) could help elucidate the proton transfer steps involved in the formation of the nitronate anion and the final dehydration step.

¹³C Labeling: Synthesizing the 1,3-dichloro-2-formylbenzene precursor with a ¹³C label at the carbonyl carbon would allow researchers to track this specific carbon atom into the final product structure, confirming the connectivity established during the C-C bond formation.

¹⁵N Labeling: Using ¹⁵N-labeled nitromethane would confirm that the nitro group in the final product originates directly from this reactant and could be used to study any potential side reactions involving the nitro functionality.

Analysis of the products using mass spectrometry and NMR spectroscopy would reveal the location of the isotopic labels, providing a clear and detailed picture of the reaction mechanism.

FeaturePotential AdvantageRelevant Research Direction
Enhanced Safety Minimizes handling of hazardous intermediates and allows for better control of exothermic reactions.Flow Chemistry and Continuous Synthesis Methodologies
Improved Efficiency Increases yield and purity through precise control of reaction parameters and reduced workup steps.Flow Chemistry, Electrochemical Synthesis, Green Chemistry
Scalability Facilitates easier and safer scale-up from laboratory to industrial production.Flow Chemistry and Continuous Synthesis Methodologies
Reduced Environmental Impact Decreases waste by eliminating solvents, using benign catalysts, and maximizing atom economy.Sustainable and Green Chemistry Initiatives
Fundamental Understanding Provides detailed kinetic and mechanistic data to optimize reactions and discover new transformations.In-Depth Mechanistic Studies

Development of Advanced Analytical Techniques

The robust characterization of this compound and its prospective derivatives is fundamental to understanding its chemical behavior. Future research should prioritize the development of sophisticated analytical methodologies tailored to this compound and its potential reaction mixtures.

Hyphenated Techniques for Complex Mixture Analysis

The synthesis of this compound, likely via a Henry condensation between 2,6-dichlorobenzaldehyde (B137635) and nitromethane, may result in complex mixtures containing starting materials, the target product, and potential side-products or isomers. Hyphenated analytical techniques, which couple separation and spectroscopic methods, are indispensable for the comprehensive analysis of such mixtures. fishersci.fifishersci.co.uk

Future investigations should focus on developing and validating methods such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be invaluable for separating this compound from impurities and providing precise mass data for identification. fishersci.fi The development of specific LC gradients and MS ionization methods would be a key research objective.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the potential volatility of the compound, GC-MS represents another powerful tool for its analysis, particularly for purity assessment and the identification of any volatile byproducts. fishersci.co.uk

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy: For unambiguous structure elucidation of novel derivatives or complex reaction products without the need for prior isolation, the development of an LC-NMR method would be a significant advancement. fishersci.fi

A primary research goal would be to establish a definitive analytical profile for the compound, as illustrated in the hypothetical data table below.

Analytical Technique Potential Application for Analysis Key Parameters to Develop
LC-MSPurity assessment, identification of reaction byproductsStationary phase, mobile phase composition, MS ionization mode
GC-MSQuantification, detection of volatile impuritiesColumn type, temperature program, electron ionization energy
LC-NMRUnambiguous structure elucidation of novel derivativesSolvent system, flow rate, NMR acquisition parameters

Miniaturization and Automation in Characterization Methods

To enhance throughput and reduce sample consumption, future research should explore the miniaturization and automation of analytical methods for this compound. Techniques like disposable pipette extraction (DPX) followed by HPLC-MS analysis could offer a rapid and efficient means for routine sample preparation and analysis. The development of microfluidic devices ("lab-on-a-chip") for real-time monitoring of reactions involving this compound represents a frontier in this area.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful predictive toolkit for designing novel derivatives of this compound with specific, desirable properties, thereby guiding synthetic efforts and minimizing empirical experimentation.

Predictive Modeling for Reactivity and Selectivity in Functionalization

The reactivity of the nitroethenyl group is well-established, making it a prime target for functionalization. Future computational work should focus on:

Density Functional Theory (DFT) Calculations: To model the electron density distribution of this compound. This would help predict its susceptibility to nucleophilic attack at the β-carbon and guide the selection of reagents for desired transformations.

Quantitative Structure-Activity Relationship (QSAR) Models: By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be built to predict properties like reactivity or potential biological activity. fishersci.fi This approach has been successfully applied to other nitrobenzene (B124822) derivatives to predict toxicity and other biological endpoints. fishersci.fi

Computational Method Predicted Property Potential Impact on Research
Density Functional Theory (DFT)Electron density, orbital energies, reaction pathwaysGuidance for designing new reactions and predicting regioselectivity
QSARToxicity, biological activity, material propertiesPrioritization of synthetic targets with desired characteristics
Molecular DockingBinding affinity to biological targetsVirtual screening for potential pharmaceutical applications

Virtual Screening for Material Science Applications

The conjugated π-system of this compound, influenced by the electron-withdrawing nitro group and the chloro-substituted phenyl ring, suggests potential applications in material science. Virtual screening, leveraging computational models, could be employed to predict properties relevant to this field. For instance, parameters like hyperpolarizability could be calculated to assess the potential of its derivatives in non-linear optics. fishersci.fi The PubChem database and similar resources provide a vast chemical space for such virtual screening endeavors.

Unexplored Transformations and Derivatization Strategies

The synthetic versatility of β-nitrostyrenes is vast, yet many potential transformations of this compound remain unexplored. Future synthetic research should aim to expand the chemical space accessible from this starting material.

Key areas for investigation include:

Reduction of the Nitro Group: While the reduction of β-nitrostyrenes to the corresponding phenethylamines is a known transformation, optimizing this reaction for the dichlorinated substrate using various reducing agents (e.g., NaBH₄/CuCl₂) could yield valuable derivatives for pharmaceutical or agrochemical screening.

Cycloaddition Reactions: The electron-deficient double bond makes this compound an excellent candidate for various cycloaddition reactions, enabling the synthesis of complex heterocyclic structures. fishersci.co.uk

Denitrative Coupling Reactions: Recent advances in radical chemistry have shown that the nitro group can be displaced in a denitrative coupling process. Applying these methods to this compound could lead to the formation of novel substituted alkenes with unique electronic and steric properties.

Asymmetric Synthesis: The development of organocatalytic or transition-metal-catalyzed asymmetric reactions, such as conjugate additions to the double bond, would provide access to chiral derivatives, a critical step for investigating its potential as a pharmaceutical agent.

The exploration of these future directions will undoubtedly unlock the full potential of this compound, transforming it from a mere catalog chemical into a valuable building block for advanced materials and bioactive molecules.

Reactions Under Extreme Conditions (High Pressure, Ultrasonication)

The application of extreme conditions such as high pressure and ultrasonication in chemical synthesis can lead to enhanced reaction rates, improved selectivity, and access to novel chemical transformations that are not feasible under conventional conditions. For a molecule like this compound, these techniques offer promising, yet largely unexplored, research directions.

High-Pressure Reactions:

High-pressure chemistry can significantly influence the course of chemical reactions, particularly those with a negative activation volume. The Henry reaction, a plausible synthetic route to this compound from 2,6-dichlorobenzaldehyde and nitromethane, has been shown to be accelerated by high pressure. rsc.org This pressure effect can be beneficial for improving the yields and selectivity of the reaction, especially when dealing with sterically hindered aldehydes. psu.edu Future research could systematically investigate the impact of high pressure on the synthesis of this compound, potentially leading to more efficient and selective protocols. A key area of investigation would be the chemoselective synthesis of the corresponding nitroalcohol from ketones under high pressure, a transformation that could expand the synthetic utility of this class of compounds. rsc.org

Ultrasonication-Assisted Reactions:

Ultrasonication, the use of sound energy to agitate particles in a reaction mixture, is a powerful tool in green chemistry. It can promote higher yields, shorter reaction times, and milder reaction conditions. orientjchem.org The application of ultrasound has been shown to be particularly effective for reactions involving sterically hindered aldehydes, such as the 2-chloro and 2-fluoro substituted analogues. nih.gov This suggests that the synthesis of this compound via the Henry reaction could be significantly improved by ultrasonic irradiation. Research has demonstrated that ultrasound can improve the yields and reaction times of Henry reactions without the need for a catalyst. nih.govresearchgate.net Furthermore, ultrasonication has been successfully employed for the selective reduction of aryl nitro compounds in the presence of sensitive functional groups like halides, using reagents such as iron powder or stannous chloride. tandfonline.comresearchgate.net This indicates a potential avenue for the selective reduction of the nitro group in this compound to an amino group while preserving the chloro-substituents on the aromatic ring.

Reaction TypeConditionPotential Advantage for this compound Chemistry
Henry ReactionHigh PressureIncreased reaction rate and improved stereoselectivity in synthesis. rsc.orgpsu.edu
Henry ReactionUltrasonicationFaster reaction times and higher yields, especially with hindered aldehydes. nih.govresearchgate.net
Nitro Group ReductionUltrasonicationSelective reduction in the presence of aryl halides. tandfonline.comresearchgate.net

Selective Functionalization of Specific Sites on the Molecule

The structure of this compound offers multiple sites for chemical modification. The development of methods for the selective functionalization of either the nitroalkene moiety or the dichlorophenyl ring is a key area for future research.

Functionalization of the Nitroalkene Group:

The conjugated nitroalkene is a versatile functional group that can act as a Michael acceptor and a dienophile in Diels-Alder reactions. researchgate.net This reactivity allows for the introduction of a wide range of substituents at the β-carbon to the nitro group. Furthermore, the nitro group itself can be transformed into other valuable functionalities. For instance, the reduction of the nitro group can lead to the corresponding amine, providing access to β-arylethylamines, which are important pharmacophores. The challenge in this transformation lies in achieving selective reduction of the nitro group without affecting the chloro-substituents on the aromatic ring. Catalytic transfer hydrogenation and reductions with metals like iron or tin under controlled conditions are promising strategies. tandfonline.comresearchgate.netursinus.edu

Functionalization of the Dichlorophenyl Ring:

Electrophilic aromatic substitution on the 1,3-dichloro-2-nitrovinylbenzene ring is expected to be challenging due to the deactivating nature of both the chloro and nitrovinyl substituents. However, under forcing conditions or with highly reactive electrophiles, further substitution might be possible. The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome of such reactions. An alternative approach to functionalize the aromatic ring is through nucleophilic aromatic substitution (SNAr). While typically requiring strong electron-withdrawing groups and a good leaving group, the presence of the nitrovinyl group might activate the ring sufficiently for substitution of one of the chlorine atoms under specific conditions.

A more modern and potentially more versatile approach would be through transition-metal-catalyzed cross-coupling reactions. If one of the chlorine atoms can be selectively activated, reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. The development of catalysts that can selectively activate one C-Cl bond in the presence of another and the nitroalkene functionality would be a significant advancement.

Target SiteReaction TypePotential Products
NitroalkeneMichael Additionβ-functionalized nitroalkanes
NitroalkeneDiels-Alder ReactionCyclohexene (B86901) derivatives
Nitro GroupSelective Reduction1,3-Dichloro-2-(2-aminoethenyl)benzene
Aromatic RingCross-CouplingBiaryls, alkynylated arenes, arylamines

Catalytic Transformations for Sustainable Production

The development of sustainable and environmentally benign synthetic methods is a central goal in modern chemistry. For this compound, this involves exploring catalytic approaches for both its synthesis and its subsequent transformations.

Sustainable Synthesis:

The Henry reaction, as the primary route to this compound, can be made more sustainable by employing heterogeneous catalysts or biocatalysts. Layered double hydroxides (LDHs) have been investigated as solid base catalysts for the Henry reaction, offering advantages such as ease of separation and reusability. scirp.orggoogle.com Biocatalysis, using enzymes that can perform the nitroaldol reaction, presents a green alternative to traditional chemical methods. almacgroup.com Research into identifying or engineering enzymes that can efficiently catalyze the condensation of 2,6-dichlorobenzaldehyde with nitromethane could lead to a highly sustainable production process. Furthermore, the use of greener solvents or even solvent-free conditions, potentially assisted by microwave or ultrasonic irradiation, can further enhance the sustainability of the synthesis. researchgate.net

Sustainable Transformations:

The catalytic reduction of the nitro group is a key transformation of this compound. The development of chemoselective catalysts that can reduce the nitro group to an amine while leaving the aryl chlorides and the alkene double bond intact is crucial. Platinum catalysts supported on materials like Fe3O4 have shown high selectivity for the hydrogenation of chloronitrobenzenes to chloroanilines. rsc.org Similar catalytic systems could be explored for the selective reduction of the target molecule. Catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation and can often provide excellent chemoselectivity. ursinus.edu

The production of substituted styrenes from renewable resources is an active area of research. diamond.ac.uknih.gov While not directly applicable to the synthesis of the chlorinated backbone of the title compound, these approaches highlight the trend towards bio-based production routes for important chemical building blocks. Future research could explore the possibility of integrating biocatalytic steps for the synthesis of the aromatic core, followed by chemical transformations to introduce the chloro and nitrovinyl functionalities.

ProcessCatalytic ApproachSustainability Advantage
Synthesis (Henry Reaction)Heterogeneous Catalysis (e.g., LDHs)Catalyst recyclability, waste reduction. scirp.orggoogle.com
Synthesis (Henry Reaction)BiocatalysisUse of renewable resources, mild reaction conditions. almacgroup.com
Nitro Group ReductionSelective Hydrogenation (e.g., Pt/Fe3O4)High chemoselectivity, avoiding dehalogenation. rsc.org
Nitro Group ReductionCatalytic Transfer HydrogenationMild conditions, reduced need for high-pressure equipment. ursinus.edu

Q & A

Q. What are the established synthetic routes for 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nitroalkene formation. For example, a nitroethenyl group can be introduced by condensing 2-chlorobenzaldehyde with nitromethane under acidic conditions, followed by halogenation . Stereochemical control (E/Z selectivity) is achieved by optimizing reaction temperature, solvent polarity, and catalysts. Polar aprotic solvents (e.g., DMF) and low temperatures favor the (E)-isomer due to reduced rotational freedom during transition-state stabilization. Validation via 1H^1H-NMR coupling constants (e.g., J=1216HzJ = 12–16 \, \text{Hz} for trans-configuration) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral interpretations resolved?

Key techniques include:

  • 1H^1H-NMR : Aromatic protons appear as complex multiplets (δ 7.2–8.3 ppm), with nitroethenyl protons as doublets (δ 7.5–8.3 ppm, J=1216HzJ = 12–16 \, \text{Hz}) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms the (E)-configuration via bond angles and dihedral metrics (e.g., C=C-NO2_2 torsion angles near 180°) .
    Conflicting data (e.g., overlapping signals in NMR) can be addressed by 2D techniques (COSY, NOESY) or computational modeling (DFT for predicting chemical shifts) .

Q. How does the electronic environment of the aromatic ring influence reactivity in nucleophilic substitution or electrophilic aromatic substitution (EAS)?

The electron-withdrawing nitro and chloro groups direct EAS to the meta position relative to existing substituents. For nucleophilic substitution (e.g., SNAr), the chlorine atoms at positions 1 and 3 are activated due to resonance stabilization of the Meisenheimer complex. Reactivity can be modulated by solvent choice (e.g., DMSO enhances nucleophilicity) and temperature .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported crystallographic data for nitroethenyl-substituted aromatics?

Discrepancies in unit cell parameters or space groups may arise from polymorphism or twinning. Strategies include:

  • High-resolution data collection : Use synchrotron radiation to improve data quality.
  • SHELX refinement : Apply restraints for disordered regions (e.g., nitro group rotation) and validate with Rint_{\text{int}} < 5% .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to confirm packing motifs .

Q. How do substituent effects on the aromatic ring impact the compound’s potential as a pharmacophore in cannabinoid receptor modulation?

Structural analogs (e.g., diarylureas) demonstrate that electron-withdrawing groups enhance binding affinity to CB1 receptors by stabilizing π-π interactions with Phe200/Trp356. Computational docking studies suggest the nitroethenyl group adopts a coplanar orientation with the aryl ring, maximizing hydrophobic contacts . Bioisosteric replacement of chlorine with fluorinated groups (e.g., CF3_3) could improve metabolic stability .

Q. What methodologies are employed to analyze conflicting data in substituent-directed regioselectivity during functionalization?

Contradictory regioselectivity (e.g., para vs. meta substitution) is investigated via:

  • Isotopic labeling : Track substituent migration in 13C^{13}C-labeled derivatives.
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature to isolate intermediates (e.g., using stopped-flow NMR).
  • DFT calculations : Compare activation energies for competing pathways (e.g., nitration at meta vs. para positions) .

Q. How can the compound’s photophysical properties be exploited in materials science applications?

The conjugated nitroethenyl system exhibits absorbance in the UV range (λmax_{\text{max}} ~ 300–350 nm), making it a candidate for optoelectronic materials. Time-resolved fluorescence spectroscopy can assess charge-transfer efficiency, while cyclic voltammetry quantifies HOMO/LUMO levels (-5.2 eV/-3.1 eV). Co-crystallization with electron-deficient acceptors (e.g., TCNQ) may enhance conductivity .

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1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.